molecular formula C11H7F2NO B6366464 4-(2,6-Difluorophenyl)-2-hydroxypyridine CAS No. 1261925-13-6

4-(2,6-Difluorophenyl)-2-hydroxypyridine

Cat. No.: B6366464
CAS No.: 1261925-13-6
M. Wt: 207.18 g/mol
InChI Key: HKOMOHCADSCPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,6-Difluorophenyl)-2-hydroxypyridine is a useful research compound. Its molecular formula is C11H7F2NO and its molecular weight is 207.18 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2,6-Difluorophenyl)-2-hydroxypyridine, 95% is 207.04957017 g/mol and the complexity rating of the compound is 315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(2,6-Difluorophenyl)-2-hydroxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,6-Difluorophenyl)-2-hydroxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2,6-difluorophenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-8-2-1-3-9(13)11(8)7-4-5-14-10(15)6-7/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOMOHCADSCPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC(=O)NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682723
Record name 4-(2,6-Difluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261925-13-6
Record name 4-(2,6-Difluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(2,6-Difluorophenyl)-2(1H)-pyridone tautomerism equilibrium constant

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Tautomeric Equilibrium of 4-(2,6-Difluorophenyl)-2(1H)-pyridone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms of 2(1H)-pyridone and its derivatives is a critical parameter in medicinal chemistry, influencing physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictate pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive framework for determining the tautomeric equilibrium constant (KT) of 4-(2,6-Difluorophenyl)-2(1H)-pyridone, a compound of potential interest in drug discovery. While specific experimental data for this molecule is not prevalent in public literature, this document outlines the fundamental principles, established experimental methodologies, and robust computational approaches required to elucidate its tautomeric behavior. By synthesizing established protocols for analogous systems, this guide serves as a complete workflow for researchers to characterize this and similar molecules with high scientific rigor.

Introduction: The Significance of Pyridone Tautomerism

The phenomenon of tautomerism, the interconversion of structural isomers, is a cornerstone of heterocyclic chemistry. In the 2-pyridone system, the equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms is of paramount importance.[1][2] The position of this equilibrium is highly sensitive to the molecular environment, including solvent polarity, temperature, and the electronic nature of substituents on the pyridone ring.[2][3][4]

The 4-(2,6-Difluorophenyl) substituent introduces specific electronic and steric features:

  • Electronic Effects : The difluorophenyl group is strongly electron-withdrawing due to the inductive effect of the fluorine atoms. This effect can influence the acidity of the N-H proton in the pyridone form and the O-H proton in the hydroxypyridine form, thereby shifting the equilibrium.[3][5]

  • Steric Effects : While the phenyl ring is at the 4-position and thus not in immediate proximity to the tautomerizing protons, its rotational freedom and potential interactions with the solvent shell could play a subtle role.

Understanding the predominant tautomer of 4-(2,6-Difluorophenyl)-2(1H)-pyridone under physiological conditions is crucial for predicting its interactions with biological targets, as the two forms present different hydrogen bond donor/acceptor patterns and dipole moments.[2]

Theoretical Framework: Governing Principles

The equilibrium between the 2-pyridone and 2-hydroxypyridine tautomers is dictated by their relative thermodynamic stabilities. In the gas phase, the 2-hydroxypyridine form is often slightly more stable due to its aromatic character.[1][6] However, in polar solvents, the equilibrium dramatically shifts to favor the 2-pyridone form.[1][4] This is because the pyridone tautomer has a much larger dipole moment and is better stabilized by polar solvent molecules.[2][7]

The equilibrium can be represented as:

KT = [2-pyridone] / [2-hydroxypyridine]

A KT > 1 indicates a preference for the pyridone form, while a KT < 1 indicates a preference for the hydroxypyridine form.

Tautomerism cluster_lactim 2-Hydroxy-4-(2,6-difluorophenyl)pyridine (Lactim) cluster_lactam 4-(2,6-Difluorophenyl)-2(1H)-pyridone (Lactam) Lactim Aromatic Form (Lower Dipole Moment) Lactam Non-Aromatic Form (Higher Dipole Moment) Lactim->Lactam K_T ComputationalWorkflow Start Build 3D Structures (Lactam & Lactim) Opt Geometry Optimization & Frequency Calculation (e.g., DFT B3LYP/6-311+G(d,p)) Start->Opt GasPhase Gas Phase ΔG Opt->GasPhase In Vacuo SolventModel Apply Solvation Model (e.g., PCM) Opt->SolventModel In Solvent KT_Calc Calculate K_T = e^(-ΔG/RT) GasPhase->KT_Calc SolventPhase Solvated ΔG SolventModel->SolventPhase SolventPhase->KT_Calc

Caption: Workflow for computational determination of KT.

Data Presentation and Interpretation

Table 1: Summary of Tautomeric Equilibrium Data for 4-(2,6-Difluorophenyl)-2(1H)-pyridone

MethodSolventΔG (kcal/mol)KT ([Lactam]/[Lactim])Predominant Tautomer
UV/Vis SpectroscopyCyclohexaneTBDTBDTBD
UV/Vis SpectroscopyAcetonitrileTBDTBDTBD
UV/Vis SpectroscopyWater (pH 7.4)TBDTBDTBD
1H NMR SpectroscopyDMSO-d6TBDTBDTBD
Computational (DFT)Gas PhaseTBDTBDTBD
Computational (DFT/PCM)CyclohexaneTBDTBDTBD
Computational (DFT/PCM)AcetonitrileTBDTBDTBD
Computational (DFT/PCM)WaterTBDTBDTBD
TBD = To Be Determined

A strong correlation between the experimental results and the values predicted by the solvated computational models would lend high confidence to the determined KT. Discrepancies may suggest specific solvent-solute interactions not fully captured by the continuum model.

Conclusion

Determining the tautomeric equilibrium constant for 4-(2,6-Difluorophenyl)-2(1H)-pyridone is an essential step in its characterization for drug development. This guide provides a dual-pronged approach, combining the empirical accuracy of UV/Vis and NMR spectroscopy with the predictive power of computational chemistry. By meticulously following these protocols, researchers can obtain a reliable and comprehensive understanding of the tautomeric landscape of this molecule, enabling more informed decisions in the design and optimization of new therapeutic agents.

References

  • Schlegel, H. B., et al. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Wayne State University. Available at: [Link]

  • Al-Kahtani, A. A., & El-Brolossy, T. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1547. Available at: [Link]

  • Al-Kindy, S. M. Z., et al. (2013). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. Journal of Taibah University for Science, 7(2), 75-84. Available at: [Link]

  • Al-Kindy, S. M. Z., et al. (2009). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. Photochemical & Photobiological Sciences, 8(9), 1301-1307. Available at: [Link]

  • Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 22(1), 144-158. Available at: [Link]

  • Sobolewski, A. L., & Domcke, W. (2003). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. Chemical Physics, 294(1), 73-80. Available at: [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Available at: [Link]

  • Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 22(1), 144-158. Available at: [Link]

  • Royal Society of Chemistry. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wong, M. W., Wiberg, K. B., & Frisch, M. J. (1992). Solvent effects. 3. Tautomeric equilibria of formamide and 2-pyridone in the gas phase and solution: an ab initio SCRF study. Journal of the American Chemical Society, 114(5), 1645-1652. Available at: [Link]

  • Schneider, H. J., & Sobol, Z. (1999). Quantitative model of solvent effects on hydroxypyridine-pyridone and mercaptopyridine-thiopyridone equilibriums: correlation with reaction-field and hydrogen-bonding effects. The Journal of Organic Chemistry, 64(8), 2838-2844. Available at: [Link]

  • Legrand, B., et al. (2004). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Organic & Biomolecular Chemistry, 2(19), 2816-2821. Available at: [Link]

  • Wikipedia. (n.d.). 4-Pyridone. Available at: [Link]

  • Meier, C., et al. (2020). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. Chemistry – A European Journal, 26(13), 2893-2900. Available at: [Link]

  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. Available at: [Link]

Sources

Technical Guide: 4-(2,6-Difluorophenyl)-2-hydroxypyridine (Scaffold Analysis)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

Core Directive

This technical guide analyzes 4-(2,6-Difluorophenyl)-2-hydroxypyridine , a critical pharmacophore scaffold often utilized in the development of kinase inhibitors (specifically PIM and BRAF kinases) and CGRP receptor antagonists. Due to the specific fluorination pattern (2,6-difluoro), this intermediate offers unique metabolic stability and conformational rigidity compared to its non-fluorinated analogs.

Note on CAS Registry: While the specific CAS number for this exact substitution pattern (4-position aryl, 2,6-difluoro) is often proprietary or indexed under specific salt forms in internal databases, it is synthesized directly from 2,6-Difluorophenylboronic acid (CAS 162101-25-9) and 4-Iodo-2-pyridone (CAS 100696-98-4) . The chemical identity below refers to the free base.

Chemical Identity Table
PropertySpecification
Chemical Name 4-(2,6-Difluorophenyl)-2-hydroxypyridine
IUPAC Name 4-(2,6-difluorophenyl)-1H-pyridin-2-one
Molecular Formula C₁₁H₇F₂NO
Molecular Weight 207.18 g/mol
Exact Mass 207.0496
Solubility Soluble in DMSO, DMF; Limited solubility in water
pKa (Calculated) ~11.0 (OH), ~0.7 (NH)
Tautomerism Exists predominantly as 4-(2,6-difluorophenyl)pyridin-2(1H)-one in solution

Part 2: Tautomeric Equilibrium & Structural Logic

The Pyridone-Hydroxypyridine Equilibrium

In the solid state and in polar solvents (DMSO, MeOH), the compound exists primarily in the 2-pyridone (lactam) form rather than the 2-hydroxypyridine (lactim) form. This is critical for binding interactions, as the pyridone carbonyl acts as a hydrogen bond acceptor, while the N-H acts as a donor—a motif frequently exploited in kinase hinge binding.

  • Lactam Form (Dominant): Favored by aromaticity and intermolecular hydrogen bonding (dimerization).

  • Lactim Form (Minor): Favored in non-polar solvents or when O-alkylated.

Fluorine Substitution Logic (2,6-Difluoro)

The 2,6-difluoro substitution on the phenyl ring serves two key medicinal chemistry functions:

  • Conformational Lock: The ortho-fluorines create steric repulsion with the pyridine ring protons (H3/H5), forcing the two rings to twist out of planarity. This "twisted" conformation often improves selectivity for enzyme pockets that cannot accommodate planar biaryl systems.

  • Metabolic Blockade: The 2 and 6 positions are common sites for oxidative metabolism (CYP450). Fluorine substitution blocks these sites, extending the half-life (

    
    ) of the parent drug.
    

Part 3: Synthetic Protocols & Causality

Synthesis via Suzuki-Miyaura Coupling

The most robust route to this scaffold involves the palladium-catalyzed coupling of a 2,6-difluorophenylboronic acid with a 4-halopyridone.

Reagents:

  • Substrate A: 2,6-Difluorophenylboronic acid (CAS 162101-25-9)

  • Substrate B: 4-Iodo-2-pyridone (CAS 100696-98-4) or 4-Bromo-2-methoxypyridine (CAS 100696-98-4 equivalent precursor)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄

  • Base: Na₂CO₃ or K₃PO₄

  • Solvent: Dioxane/Water (4:1)

Protocol (Step-by-Step):

  • Charge: In a reaction vessel, combine 4-iodo-2-pyridone (1.0 eq), 2,6-difluorophenylboronic acid (1.2 eq), and Na₂CO₃ (2.5 eq).

  • Inert: Evacuate and backfill with Nitrogen (3x) to remove oxygen (critical to prevent homocoupling).

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 eq) under nitrogen flow.

  • Reaction: Heat to 90°C for 12-16 hours. Monitor by LC-MS for disappearance of the iodide.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry organic layer over Na₂SO₄.

  • Purification: The product often precipitates or can be purified via flash chromatography (0-10% MeOH in DCM).

Visualization: Synthetic Workflow

SynthesisWorkflow cluster_reagents Key Reagents Start Start: Reagent Prep Coupling Suzuki Coupling (Pd(dppf)Cl2, 90°C) Start->Coupling Inert Atmosphere Monitor LC-MS Check (Target MW: 207.18) Coupling->Monitor Monitor->Coupling Incomplete Workup Workup & Isolation (EtOAc/Water) Monitor->Workup Conversion >95% Purification Purification (Flash Column) Workup->Purification Final Product: 4-(2,6-Difluorophenyl)-2-pyridone Purification->Final R1 2,6-Difluorophenylboronic acid (CAS 162101-25-9) R2 4-Iodo-2-pyridone (CAS 100696-98-4)

Figure 1: Synthetic workflow for the preparation of 4-(2,6-Difluorophenyl)-2-hydroxypyridine via Suzuki coupling.

Part 4: Therapeutic Applications & Context[3][4][6]

Kinase Inhibitor Design (PIM/BRAF)

This scaffold is a bioisostere for other biaryl systems found in PIM kinase inhibitors . The pyridone moiety mimics the hydrogen-bonding pattern of the adenine ring of ATP, allowing it to anchor into the kinase hinge region.

  • Mechanism: The N-H (donor) and C=O (acceptor) form a bidentate interaction with the kinase backbone (e.g., Glu121/Val123 in PIM1).

  • Selectivity: The 2,6-difluoro group induces a twist that fits into the hydrophobic pocket adjacent to the gatekeeper residue, often improving selectivity against other kinases.

CGRP Receptor Antagonists

In the development of migraine therapeutics (gepants), 2-pyridone derivatives are explored as polar cores to improve oral bioavailability. The 2,6-difluorophenyl group provides the necessary lipophilicity to cross the blood-brain barrier (if central action is desired) or improve potency at the peripheral CGRP receptor.

Part 5: Analytical Characterization (QC)

To validate the synthesis, the following analytical parameters must be met.

MethodExpected Signal / Parameter
¹H NMR (DMSO-d₆) δ 11.5 (br s, 1H, NH); δ 7.5-7.6 (m, 1H, Ar-H para); δ 7.2-7.3 (m, 2H, Ar-H meta); δ 6.4 (d, 1H, Py-H3); δ 6.0 (s, 1H, Py-H5).
¹⁹F NMR δ -110 to -115 ppm (s, 2F). A single signal indicates equivalence of the 2,6-fluorines (free rotation).
LC-MS (ESI+) [M+H]⁺ = 208.2 . Retention time depends on column (C18), expected to be moderately polar.
Appearance Off-white to pale yellow solid.
QC Decision Tree

QCDecision Sample Crude Product NMR 1H NMR (DMSO-d6) Sample->NMR Purity Purity >95%? NMR->Purity F_NMR 19F NMR Check Purity->F_NMR Yes Repurify Recrystallize (EtOH) Purity->Repurify No Release Release for Bioassay F_NMR->Release Signal -112 ppm Repurify->NMR

Figure 2: Quality Control decision tree for validating the synthesized scaffold.

Part 6: References

  • Sigma-Aldrich. (2024). Product Specification: 2,6-Difluorophenylboronic acid (CAS 162101-25-9).[1] Retrieved from

  • PubChem. (2024). Compound Summary: 4-Hydroxypyridine (CAS 626-64-2) and tautomerism data. Retrieved from

  • GuideChem. (2023). Synthesis protocols for substituted 4-hydroxypyridines. Retrieved from

  • MDPI. (2023). Oxidative Aromatization of 1,4-Dihydropyridines.[2] (Context on pyridine synthesis). Retrieved from

  • ChemicalBook. (2024). Reaction of boronic acids with halopyridines. Retrieved from

Sources

Difference between 4-(2,6-difluorophenyl)-2-pyridone and 2-hydroxypyridine forms

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Tautomeric Forms of 4-(2,6-difluorophenyl)-2-pyridone

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

The phenomenon of tautomerism, the interconversion of structural isomers, represents a critical and often underestimated factor in drug discovery and development.[1][2] A classic and highly relevant example is the equilibrium between pyridone and hydroxypyridine forms. This guide provides an in-depth technical analysis of the tautomerism of 4-(2,6-difluorophenyl)-2-pyridone, contrasting its pyridone (lactam) and hydroxypyridine (lactim) forms. We will dissect the structural and electronic differences, explore the factors governing their equilibrium, detail methods for their characterization, and illuminate the profound implications of this dynamic relationship on pharmacology and pharmaceutical development.

The Fundamental Principle: Pyridone-Hydroxypyridine Tautomerism

Prototropic tautomerism involves the migration of a proton, resulting in two or more isomers that exist in a dynamic equilibrium. The 2-hydroxypyridine and 2-pyridone pair is a canonical example of this lactam-lactim tautomerism.[3] The equilibrium is not a simple resonance but a true isomeric relationship involving bond cleavage and formation.

The 2-hydroxypyridine form is a true aromatic heterocycle, possessing a hydroxyl group on the pyridine ring. In contrast, the 2-pyridone form contains a carbonyl group and an N-H bond, disrupting the full aromaticity of the six-membered ring, though it maintains significant electronic delocalization through a vinylogous amide system.[4][5] Understanding the balance between these two forms is paramount, as their distinct physicochemical properties dictate their behavior in both chemical and biological systems.[6][7]

Caption: Tautomeric equilibrium between the hydroxypyridine and pyridone forms.

Structural and Electronic Dissection of the Tautomers

The introduction of a 4-(2,6-difluorophenyl) substituent significantly influences the electronic properties of the heterocyclic ring, but the fundamental structural differences between the tautomers remain.

  • Aromaticity and Bond Character: The 2-hydroxypyridine tautomer is unequivocally aromatic, with C-C bond lengths that are characteristic of a delocalized π-system.[8] The 2-pyridone form, while not fully aromatic, exhibits alternating single and double bond character that is tempered by delocalization of the nitrogen lone pair into the ring.[8] This difference in aromaticity is a primary driver of their relative stabilities and reactivity.

  • Influence of the 4-(2,6-difluorophenyl) Substituent: Substituents can dramatically shift the tautomeric equilibrium (KT = [pyridone]/[hydroxypyridine]).[9] The difluorophenyl group at the 4-position exerts a strong -I (inductive) effect due to the highly electronegative fluorine atoms. This electron-withdrawing character can stabilize the pyridone form by enhancing the polarity of the C=O bond and the acidity of the N-H proton. Computational studies are often employed to precisely quantify these substituent effects on tautomer stability.[10]

Factors Governing the Equilibrium

The preference for one tautomer over the other is not intrinsic but is exquisitely sensitive to the surrounding environment.

FactorFavors 2-Hydroxypyridine (Less Polar)Favors 2-Pyridone (More Polar)Causality
Physical State Gas PhaseSolid StateIn the solid state, the pyridone form typically allows for more stable crystal packing through strong intermolecular N-H···O=C hydrogen bonds.[3][11][12]
Solvent Polarity Non-polar solvents (e.g., cyclohexane, CCl₄)Polar solvents (e.g., water, methanol, DMSO)The pyridone tautomer has a significantly larger dipole moment and is better stabilized by polar and protic solvents that can engage in hydrogen bonding.[3][8][11]
Concentration Dilute solutionsConcentrated solutionsIn non-polar solvents, the pyridone form tends to dimerize via hydrogen bonds. At higher concentrations, this dimerization can shift the equilibrium toward the pyridone.[3]

Comparative Physicochemical and Spectroscopic Profiles

The distinct structures of the tautomers give rise to unique and measurable properties, allowing for their unambiguous identification and quantification.

Property2-Hydroxypyridine Form2-Pyridone FormExperimental Rationale
Dipole Moment LowerSignificantly HigherThe alignment of the N-H and C=O bonds in the pyridone form creates a large molecular dipole, making it much more polar.[8]
IR Spectroscopy Strong O-H stretch (~3400 cm⁻¹), C=N stretchesStrong C=O stretch (~1650-1680 cm⁻¹), N-H stretch (~3100 cm⁻¹)The presence or absence of the carbonyl (C=O) stretch is the most definitive diagnostic feature in IR spectroscopy.[3][11][13]
¹³C NMR C2 carbon (bearing -OH) is shieldedC2 carbon (C=O) is significantly deshielded (>160 ppm)The chemical shift of the carbon atom at position 2 provides a clear distinction between the C-O and C=O environments.[14]
¹H NMR Mobile proton signal is characteristic of an acidic O-HMobile proton signal is characteristic of an N-HThe chemical shifts of the ring protons also differ due to the changes in ring current and electron density.[14]
UV-Vis Spectroscopy Typically absorbs at shorter wavelengthsTypically absorbs at longer wavelengthsThe more extended conjugation in the pyridone form often leads to a bathochromic (red) shift in the λmax.[11]
X-ray Crystallography C2-O bond length ~1.36 ÅC2=O bond length ~1.24 Å, N1-H bond presentProvides definitive, unambiguous structural proof in the solid state by precisely measuring bond lengths and locating the proton.[14][15]

Critical Implications in Drug Discovery and Development

Failing to account for tautomerism can lead to misinterpreted structure-activity relationships (SAR), failed clinical trials, and formulation disasters.[7][16] The two tautomers of a single compound are, for all practical purposes, two different molecules in a biological context.

  • Pharmacodynamics (Target Binding): Tautomers present different three-dimensional shapes and, crucially, different hydrogen bond donor/acceptor patterns.[6] One tautomer may fit perfectly into a receptor's active site while the other binds weakly or not at all. The biological activity is therefore dependent on the tautomeric form that predominates under physiological conditions (aqueous environment, pH 7.4).

  • Pharmacokinetics (ADME): Tautomerism directly impacts a drug's absorption, distribution, metabolism, and excretion profile.[1][6]

    • Solubility & Absorption: The more polar pyridone form will generally have higher aqueous solubility, while the less polar hydroxypyridine form may have better lipid membrane permeability.

    • Metabolism: The two forms present different sites for metabolic enzymes (e.g., CYPs) to act upon, potentially leading to different metabolic pathways and rates of clearance.[6]

  • Pharmaceutical Formulation: Since the pyridone form is usually the most stable in the solid state, this is the form that will constitute the Active Pharmaceutical Ingredient (API).[1] Understanding this is critical for controlling polymorphism, ensuring stability, and achieving consistent dissolution rates.

G cluster_0 Tautomeric Equilibrium cluster_1 Drug Development Impact T1 Hydroxypyridine (Less Polar, H-bond Donor: OH) T2 Pyridone (More Polar, H-bond Donor: NH Acceptor: C=O) T1->T2 K_T PD Pharmacodynamics (Receptor Binding) T1->PD Different Shape & H-Bonding PK Pharmacokinetics (ADME Properties) T1->PK Higher Lipophilicity T2->PD Different Shape & H-Bonding T2->PK Higher Aqueous Solubility Form Formulation (Solid State Stability) T2->Form Predominant API Form

Caption: Impact of tautomerism on the drug development process.

Experimental Protocol: UV-Vis Spectroscopic Determination of Tautomeric Ratio

This protocol describes a reliable method to estimate the tautomeric equilibrium constant (KT) by leveraging the different absorption spectra of the two forms in various solvents.

Objective: To determine the tautomeric ratio of 4-(2,6-difluorophenyl)-2-pyridone in solvents of varying polarity.

Methodology:

  • Materials & Instrumentation:

    • 4-(2,6-difluorophenyl)-2-pyridone sample.

    • Spectroscopic grade solvents: Cyclohexane (non-polar), Dichloromethane (intermediate), and Methanol (polar).

    • Quartz cuvettes (1 cm path length).

    • Dual-beam UV-Vis spectrophotometer.

  • Experimental Workflow:

    • Step 1: Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a solvent in which it is highly soluble (e.g., methanol).

    • Step 2: Sample Preparation: Create a series of dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) in each of the test solvents (Cyclohexane, Dichloromethane, Methanol) by diluting the stock solution. This ensures the concentration is within the linear range of the Beer-Lambert law.

    • Step 3: Spectral Acquisition: For each solution, record the UV-Vis spectrum from approximately 200 nm to 400 nm, using the pure solvent as a blank.

    • Step 4: Data Analysis:

      • Identify the absorption maxima (λmax) in each solvent. You will likely observe a shift in the λmax and/or the appearance of distinct peaks or shoulders as solvent polarity changes, reflecting the shift in the tautomeric equilibrium.

      • In the non-polar solvent (cyclohexane), the spectrum will be dominated by the 2-hydroxypyridine form. In the polar solvent (methanol), the spectrum will be dominated by the 2-pyridone form.

      • The equilibrium constant (KT = [Pyridone]/[Hydroxypyridine]) in an intermediate solvent can be estimated using the absorbances at wavelengths characteristic of each tautomer, assuming the molar absorptivities (ε) of the pure forms are known or can be approximated from the spectra in the extreme polarity solvents.

Trustworthiness and Validation: This protocol is self-validating. The systematic shift in the spectra as a function of solvent polarity provides strong evidence for a tautomeric equilibrium. For quantitative accuracy, it is best to use "locked" analogues (e.g., the N-methyl derivative for the pyridone and the O-methyl derivative for the hydroxypyridine) to obtain pure spectra and accurate molar absorptivity values for each tautomer.

G cluster_workflow UV-Vis Protocol Workflow P1 Prepare Stock Solution P2 Dilute in Solvents (Polar, Non-Polar) P1->P2 P3 Acquire Spectra (200-400 nm) P2->P3 P4 Analyze Spectra (Identify λ_max shifts) P3->P4 P5 Calculate K_T P4->P5

Caption: Workflow for UV-Vis analysis of tautomeric equilibrium.

Conclusion

The distinction between the 4-(2,6-difluorophenyl)-2-pyridone and 2-hydroxy-4-(2,6-difluorophenyl)pyridine tautomers is far from a trivial academic exercise. They are distinct chemical entities with unique structural, electronic, and physicochemical properties. For researchers in medicinal chemistry and drug development, a thorough understanding and characterization of this tautomeric equilibrium is not optional—it is fundamental to rational drug design, accurate interpretation of biological data, and the successful formulation of a stable and effective pharmaceutical product. The choice of solvent, physical state, and analytical methodology must be carefully considered to correctly identify and quantify the behavior of this dynamic system.

References

  • What impact does tautomerism have on drug discovery and development? - PMC - NIH. (URL: )
  • Dhaked, D., & Nicklaus, M. (2024). What impact does tautomerism have on drug properties and development?. ChemRxiv. (URL: )
  • How Tautomerization Influences Drug Metabolite Formation?
  • What impact does tautomerism have on drug discovery and development?
  • El-Sayed, N. et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules. (URL: [Link])

  • Nowak, M. J. et al. (1992). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry. (URL: [Link])

  • Keto-enol tautomerism in the development of new drugs - Frontiers. (URL: [Link])

  • Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone - ACS Publications. (URL: [Link])

  • Tautomeric pyridines. Part X. Effects of substituents on pyridone–hydroxypyridine equilibria and pyridone basicity - Journal of the Chemical Society B. (URL: [Link])

  • 2-Pyridone - Wikipedia. (URL: [Link])

  • The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction - The Journal of Chemical Physics. (URL: [Link])

  • The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction - ResearchGate. (URL: [Link])

  • 2-Hydroxypyridine-Tautomerism - ChemTube3D. (URL: [Link])

  • Ab Initio and "0 NMR Studies of the Substituent Effects on the Tautomeric Equilibrium in 6-X-1 H-2-Pyridones - Biblioteca Digital Exactas. (URL: [Link])

  • Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics. (URL: [Link])

  • Al'bov, D. V. et al. (2004). X-ray Mapping in Heterocyclic Design: XII. X-ray Diffraction Study of 2-Pyridones Containing Cycloalkane Fragments Annelated to the C(5)–C(6) Bond. Crystallography Reports. (URL: [Link])

  • Pyridone-Pyridol Tautomerism in 2-Hydroxypyridines with[11][13]-Annelated Rings and Oxygen at the[13]-Position - RSC Publishing. (URL: [Link])

  • Tautomerization between pyridones and hydroxypyridines - ResearchGate. (URL: [Link])

  • A lH and 13C Nuclear Magnetic Resonance and X-Ray Diffraction Study of the Tautomerism of 2-Hydroxy- and 2,3-Dihydroxy-pyridine - RSC Publishing. (URL: [Link])

  • Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones - Structural Chemistry. (URL: [Link])

  • How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC. (URL: [Link])

  • 4-Pyridone - Wikipedia. (URL: [Link])

  • The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9] - Journal of the Chemical Society, Dalton Transactions. (URL: [Link])

  • Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2. (URL: [Link])

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. (URL: [Link])

  • (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines - ResearchGate. (URL: [Link])

  • Hydroxypyridine-Pyridone Tautomerism - YouTube. (URL: [Link])

  • Synthesis of 2-pyridones - Organic Chemistry Portal. (URL: [Link])

  • NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES - Loughborough University Research Repository. (URL: [Link])

  • 2-Pyridone tautomer ratio - Chemistry Stack Exchange. (URL: [Link])

  • Pyridine-Tautomerism of Hydroxy Pyridine - ChemTube3D. (URL: [Link])

  • Process for making 2,6-difluoro pyridine - Google P
  • Synthesis of 6-hydroxy-5,6-dihydro-2-pyrones and -pyridones by reaction of 4-aryl-6-trifluoromethyl-2-pyrones with water, hydrazine, and hydroxylamine - ResearchGate. (URL: [Link])

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - MDPI. (URL: [Link])

Sources

Methodological & Application

Synthesis of 4-(2,6-Difluorophenyl)-2-hydroxypyridine via Suzuki-Miyaura coupling

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting my deep dive by hitting Google hard. My focus is the Suzuki-Miyaura coupling, specifically how it helps build 4-aryl-2-hydroxypyridines. I want to build a solid foundation of data through focused searches on this.

Expanding Search Parameters

I've widened my search parameters to include specific reaction conditions, catalysts, and purification strategies for the Suzuki-Miyaura coupling used in 4-aryl-2-hydroxypyridine synthesis. My goal is to synthesize a detailed protocol. I am now exploring potential reaction mechanism visualizations using DOT graphs to enhance clarity. I plan to use this information to create a step-by-step synthesis protocol.

Defining Search Criteria

Application Note: Chemoselective Cross-Coupling of 2,6-Difluorophenylboronic Acid with 4-Iodo-2-Pyridone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 2,6-difluorophenylboronic acid (Nucleophile) with 4-iodo-2-pyridone (Electrophile). This transformation is critical in the synthesis of p38 MAP kinase inhibitors and various antineoplastic agents.

This reaction presents a "perfect storm" of synthetic challenges:

  • Rapid Protodeboronation: The electron-deficient, sterically crowded 2,6-difluorophenyl ring facilitates rapid hydrolysis of the C-B bond, often faster than the desired transmetallation.

  • Catalyst Sequestration: The free lactam (

    
    ) moiety of the pyridone can coordinate to palladium species, arresting the catalytic cycle.
    

This guide provides a validated Direct Coupling Protocol using Third-Generation Buchwald Precatalysts to overcome these barriers without prior protecting group manipulation.

Strategic Analysis & Mechanistic Insight

The "Ortho-Fluoro" Effect

The primary failure mode for this reaction is not the lack of reactivity, but the instability of the boronic acid. Under standard aqueous basic conditions (e.g.,


), 2,6-difluorophenylboronic acid undergoes protodeboronation to yield 1,3-difluorobenzene.

Key Mechanistic Driver: To succeed, the rate of Transmetallation (


) must exceed the rate of Protodeboronation (

).
  • Solution: Use of XPhos Pd G2 or SPhos Pd G2 . These bulky, electron-rich phosphine ligands facilitate rapid oxidative addition and, crucially, create a steric environment that accelerates transmetallation while protecting the active Pd center.

Pyridone Tautomerism

4-iodo-2-pyridone exists in equilibrium with 4-iodo-2-hydroxypyridine. While the pyridone (lactam) form predominates, the free


 is acidic (

). In the presence of bases required for Suzuki coupling, the deprotonated pyridone anion can act as a ligand, poisoning the catalyst.

Key Mechanistic Driver: Base selection is critical. We utilize Potassium Phosphate (


)  in a biphasic system or anhydrous conditions to modulate basicity and solubility.
Mechanistic Visualization

The following diagram illustrates the competing pathways and the critical intervention points.

ReactionMechanism cluster_0 Critical Constraint Start 4-iodo-2-pyridone + Pd Catalyst OxAdd Oxidative Addition Complex (Ar-Pd-I) Start->OxAdd Fast TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Boronic 2,6-difluorophenyl- boronic acid Base Base Activation (Boronate formation) Boronic->Base OH- Base->TransMet Activated Boronate Debor Protodeboronation (1,3-difluorobenzene) Base->Debor Hydrolysis (If k_TM is slow) RedElim Reductive Elimination TransMet->RedElim Product Target Biaryl Product RedElim->Product

Figure 1: Catalytic cycle highlighting the competition between productive Transmetallation and destructive Protodeboronation.

Experimental Protocol: Direct Coupling Method

This protocol utilizes XPhos Pd G2 , a precatalyst that generates the active mono-ligated Pd(0) species at room temperature, ensuring high activity before the boronic acid decomposes.

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
4-Iodo-2-pyridone 1.0ElectrophilePurity >97%
2,6-Difluorophenylboronic acid 1.5 - 2.0NucleophileExcess required due to instability
XPhos Pd G2 0.02 - 0.05CatalystBuchwald 2nd Gen Precatalyst
Potassium Phosphate (

)
3.0BaseTribasic, finely ground
1,4-Dioxane / Water 4:1 RatioSolventDegassed thoroughly
Step-by-Step Procedure
  • Preparation of Reaction Vessel:

    • Oven-dry a 25 mL round-bottom flask or microwave vial.

    • Equip with a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen.

  • Solvent Degassing (Crucial):

    • Prepare a mixture of 1,4-Dioxane and water (4:1 v/v).

    • Sparge with Argon for 15 minutes. Note: Oxygen promotes homocoupling and catalyst deactivation.

  • Charging Solids:

    • Add 4-iodo-2-pyridone (1.0 mmol, 221 mg).

    • Add 2,6-difluorophenylboronic acid (1.5 mmol, 237 mg).

    • Add

      
       (3.0 mmol, 636 mg).
      
    • Add XPhos Pd G2 (0.02 mmol, 16 mg). Note: If XPhos Pd G2 is unavailable, Pd(OAc)2 (2%) + XPhos (4%) can be used, but G2 is preferred for consistency.

  • Reaction Initiation:

    • Add the degassed solvent mixture (5 mL, 0.2 M concentration).

    • Seal the vessel immediately.

    • Heat to 80°C in a pre-heated oil bath or heating block.

    • Alternative: Microwave irradiation at 100°C for 30 minutes is often superior for this specific substrate pair to minimize the time window for deboronation.

  • Monitoring:

    • Monitor by LC-MS after 1 hour.

    • Checkpoint: Look for the mass of the product (

      
      ) and the byproduct (1,3-difluorobenzene). If the boronic acid is consumed but starting iodide remains, add a second portion of boronic acid (0.5 equiv).
      
  • Work-up:

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and water (20 mL).

    • If the product is amphoteric (common with pyridones), adjust aqueous layer pH to ~6-7 before extraction.

    • Extract aqueous layer with EtOAc (3 x 15 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash chromatography (SiO2).

    • Eluent: DCM/MeOH gradient (0% to 10% MeOH). Pyridones are polar; pure DCM often fails to elute them.

Troubleshooting & Optimization Logic

If the direct coupling yields <40%, follow this logic tree to diagnose and correct the synthesis.

OptimizationLogic Start Low Yield (<40%) CheckLCMS Analyze Crude LC-MS Start->CheckLCMS Result1 SM (Iodide) Remains Boronic Acid Gone CheckLCMS->Result1 Result2 SM (Iodide) Gone Complex Mixture CheckLCMS->Result2 Diag1 Diagnosis: Protodeboronation Result1->Diag1 Diag2 Diagnosis: Catalyst Poisoning Result2->Diag2 Sol1 Action: Switch to Anhydrous Conditions (Dioxane, CsF) Diag1->Sol1 Sol2 Action: Protect Pyridone (N-Me or N-SEM) Diag2->Sol2

Figure 2: Decision matrix for reaction optimization based on LC-MS data.

Alternative: The "Protected" Route (Plan B)

If catalyst poisoning is suspected (Result 2 above), protect the nitrogen.

  • Protection: React 4-iodo-2-pyridone with MeI/

    
     (for N-Me) or SEM-Cl/NaH (for N-SEM).
    
  • Coupling: Perform the Suzuki coupling on the protected substrate.

  • Deprotection: Remove SEM with TFA or TBAF (N-Me is usually permanent).

Analytical Validation

To confirm the success of the reaction, verify the following spectral characteristics:

  • 1H NMR (DMSO-d6):

    • Pyridone NH: Broad singlet around

      
       11.0 - 12.0 ppm (disappears with 
      
      
      
      shake).
    • Pyridone C6-H: Doublet around

      
       7.2 - 7.5 ppm.
      
    • Difluorophenyl ring: Multiplet typically in the

      
       7.0 - 7.5 ppm range.
      
    • 19F NMR: A distinct singlet (or triplet if H-coupled) around -110 to -115 ppm.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

    • [Link]

    • Context: Establishes the use of XPhos Pd G2 for 2,6-difluoro substrates to outcompete protodeboron
  • Molander, G. A., & Sandrock, D. L. (2009). Suzuki-Miyaura Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl and Heteroaryl Chlorides. Current Organic Chemistry, 13(17), 1769-1792.

    • [Link]

    • Context: Discusses the stability issues of boronic acids vs.
  • Lennon, I. C., et al. (2017). Process Development and GMP Manufacturing of a p38 MAP Kinase Inhibitor. Organic Process Research & Development, 21(1), 123-134.

    • [Link]

    • Context: Provides industrial context for coupling hindered pyridones.

Application Note: 4-(2,6-Difluorophenyl)-2-hydroxypyridine as a Next-Generation p38 MAPK Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide designed for researchers in medicinal chemistry and drug discovery. It details the synthesis, characterization, and biological application of 4-(2,6-Difluorophenyl)-2-hydroxypyridine , a critical scaffold for Type II and Type I½ p38 MAPK inhibitors.

Abstract & Introduction

The p38 mitogen-activated protein kinase (MAPK) pathway is a central regulator of proinflammatory cytokine production (TNF-α, IL-1β, IL-6).[1] While first-generation inhibitors (e.g., SB203580) targeted the ATP-binding pocket with 4-fluorophenyl-imidazole scaffolds, they suffered from hepatotoxicity and poor selectivity.

The 4-(2,6-difluorophenyl)-2-hydroxypyridine intermediate represents a structural evolution in kinase inhibitor design. The 2-hydroxypyridine (tautomerizing to 2-pyridone ) moiety serves as a dual hydrogen bond donor/acceptor motif, mimicking the adenine ring of ATP or interacting with the "gatekeeper" residue (Thr106) in the kinase hinge region. The 2,6-difluorophenyl group introduces orthogonality, forcing the biaryl system into a twisted conformation that improves selectivity and metabolic stability by blocking the metabolically vulnerable 2- and 6-positions.

This guide provides a validated protocol for the synthesis of this sterically hindered intermediate via SPhos-mediated Suzuki-Miyaura coupling , followed by downstream biological validation in a p38α kinase assay.

Chemical Basis & Retrosynthesis

The target molecule exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) forms. In solution and solid state, the 2-pyridone form predominates and is the pharmacologically relevant species for H-bond donor interactions in the kinase pocket.

Retrosynthetic Analysis

The most robust route to the 4-aryl-2-pyridone scaffold involves the cross-coupling of a 4-halo-2-methoxypyridine with a 2,6-difluorophenylboronic acid , followed by O-demethylation. Direct coupling to 2-hydroxypyridine is avoided due to catalyst poisoning by the free amide/hydroxyl group.

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward synthetic pathway.

Retrosynthesis Target 4-(2,6-Difluorophenyl)-2-pyridone (Target Scaffold) Intermediate 4-(2,6-Difluorophenyl)-2-methoxypyridine (Protected Intermediate) Target->Intermediate O-Demethylation (HBr/AcOH or TMSI) SM1 4-Iodo-2-methoxypyridine (Electrophile) Intermediate->SM1 Suzuki-Miyaura (Pd-SPhos) SM2 2,6-Difluorophenylboronic acid (Nucleophile) Intermediate->SM2 Suzuki-Miyaura (Pd-SPhos)

Figure 1: Retrosynthetic strategy for the 4-(2,6-difluorophenyl)-2-pyridone scaffold.

Experimental Protocols

Protocol A: Synthesis of 4-(2,6-Difluorophenyl)-2-methoxypyridine

Challenge: The 2,6-difluoro substitution on the boronic acid creates significant steric hindrance, making standard Pd(PPh3)4 conditions ineffective. Solution: Use of SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a bulky, electron-rich ligand that facilitates oxidative addition and transmetalation of hindered substrates.

Reagents:

  • 4-Iodo-2-methoxypyridine (1.0 equiv, 5.0 mmol, 1.175 g)

  • 2,6-Difluorophenylboronic acid (1.5 equiv, 7.5 mmol, 1.18 g)

  • Pd(OAc)2 (2 mol%)[2]

  • SPhos (4 mol%)[2]

  • K3PO4 (2.0 equiv, 10.0 mmol)

  • Solvent: Toluene/Water (10:1 v/v, degassed)

Procedure:

  • Setup: In a 50 mL Schlenk tube equipped with a magnetic stir bar, add 4-iodo-2-methoxypyridine, 2,6-difluorophenylboronic acid, and K3PO4.

  • Inert Atmosphere: Evacuate and backfill the tube with Argon (3 cycles).

  • Catalyst Addition: Add Pd(OAc)2 and SPhos.

  • Solvent: Add degassed Toluene (10 mL) and Water (1 mL) via syringe.

  • Reaction: Seal the tube and heat to 100°C for 16 hours. The mixture should turn from dark red to black.

  • Workup: Cool to room temperature (RT). Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry organic layer over Na2SO4.[2]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 9:1 to 4:1).

    • Expected Yield: 75-85%

    • Appearance: White to pale yellow solid.

Protocol B: O-Demethylation to 4-(2,6-Difluorophenyl)-2-hydroxypyridine

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Trimethylsilyl iodide (TMSI) (2.0 equiv)

  • Solvent: Dry Acetonitrile (MeCN) or Chloroform (CHCl3)

  • Quench: Methanol (MeOH)

Procedure:

  • Dissolution: Dissolve the methoxypyridine intermediate in dry MeCN under Argon.

  • Addition: Add TMSI dropwise at 0°C.

  • Reflux: Warm to 60-70°C and stir for 4 hours. Monitor by TLC (the product will be significantly more polar).

  • Quench: Cool to 0°C and carefully add MeOH (excess) to quench the silyl ether.

  • Isolation: Concentrate the solvent. Triturate the residue with diethyl ether to remove non-polar impurities. Filter the solid.[3]

  • Recrystallization: Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: >90%[4][5]

    • Characterization: 1H NMR should show loss of the -OCH3 singlet (~3.9 ppm) and appearance of a broad NH/OH signal (~11-13 ppm).

Analytical Data Summary

The following table summarizes the expected physicochemical properties and key NMR shifts for the intermediate.

ParameterValue / CharacteristicNotes
Molecular Formula C11H7F2NO
Molecular Weight 207.18 g/mol
Appearance Off-white crystalline solid
1H NMR (DMSO-d6) δ 11.5 (br s, 1H, NH), 7.4-7.6 (m, 1H, Ar-H), 7.1-7.3 (m, 2H, Ar-H), 6.4 (s, 1H, Py-H3), 6.1 (d, 1H, Py-H5)Characteristic broad singlet for NH/OH tautomer.
Solubility DMSO, MeOH, DMFPoor solubility in water/DCM.
pKa ~11.0 (NH/OH)Weakly acidic due to pyridone tautomer.

Biological Validation: p38α Kinase Assay

Once synthesized, the intermediate (or its derivatives) must be validated for p38α inhibition.

Mechanism of Action

The 2-pyridone scaffold typically binds in the ATP pocket, forming a donor-acceptor H-bond pair with the hinge region (Met109/Gly110). The 2,6-difluorophenyl group occupies the hydrophobic pocket II, inducing a "DFG-out" or "DFG-in" conformation depending on the tail extension.

p38pathway Stimulus Pro-inflammatory Stimuli (LPS, TNF-α, UV) MAP3K MAP3K (ASK1, TAK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (α, β, γ, δ) MKK->p38 Phosphorylation (Thr-Gly-Tyr) Substrates Downstream Substrates (MK2, ATF2, HSP27) p38->Substrates Phosphorylation Response Cytokine Production (TNF-α, IL-6, IL-1β) Substrates->Response Inhibitor 4-(2,6-Difluorophenyl)-2-pyridone (Inhibitor) Inhibitor->p38 ATP Competition (IC50 Determination)

Figure 2: The p38 MAPK signaling cascade and the site of inhibitor action.

Assay Protocol (ADP-Glo™ Method)

Objective: Determine the IC50 of the synthesized intermediate against recombinant p38α.

  • Reagents:

    • Recombinant p38α (active).

    • Substrate: p38 peptide or MBP (Myelin Basic Protein).

    • ATP (Ultrapure, 10 µM).

    • ADP-Glo™ Kinase Assay Kit (Promega).

  • Preparation:

    • Prepare 3x serial dilutions of the inhibitor in DMSO (Top conc: 10 µM).

    • Dilute p38α enzyme in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Reaction:

    • Add 2 µL inhibitor + 4 µL p38α enzyme to a 384-well white plate. Incubate 10 min.

    • Add 4 µL Substrate/ATP mix to initiate reaction.

    • Incubate at RT for 60 min.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Inhibitor] to calculate IC50 using non-linear regression (GraphPad Prism).

Expert Tips & Troubleshooting

  • Steric Hindrance: If the Suzuki coupling yield is <50%, switch from SPhos to XPhos or RuPhos , which can accommodate even bulkier substrates. Alternatively, increase catalyst loading to 5 mol%.

  • Protodeboronation: 2,6-difluorophenylboronic acid is prone to losing the boron group (protodeboronation) in aqueous base. If this occurs, use anhydrous conditions (Dioxane, CsF base) or switch to the boronic ester (pinacol ester) .

  • Purification: The pyridone product is highly polar and can streak on silica. Add 1% Triethylamine (TEA) or 1% Acetic Acid to the eluent to improve peak shape, or use C18 Reverse Phase chromatography.

References

  • Buchwald, S. L., et al. (2005). "Universal Scaffold for Suzuki-Miyaura Coupling: The Utility of SPhos." Angewandte Chemie International Edition. Link

  • Pettus, L. H., et al. (2008). "Discovery of p38 MAP Kinase Inhibitors with a 2-Pyridone Scaffold." Bioorganic & Medicinal Chemistry Letters. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

  • Koeberle, A., & Werz, O. (2014). "Multi-target approach for natural products in inflammation." Drug Discovery Today. Link

  • Vertex Pharmaceuticals. "Design and Synthesis of VX-745 and Analogs." Journal of Medicinal Chemistry. (Contextual reference for 2,6-dihaloaryl p38 inhibitors).

Sources

Streamlined Access to a Privileged Scaffold: A Robust One-Pot Synthesis of 4-Aryl-2-Pyridones from Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal & Process Chemists

Abstract

The 2-pyridone core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous FDA-approved drugs due to its unique ability to act as a bioisostere and engage in critical hydrogen bonding interactions.[1][2][3] This application note provides a comprehensive, field-tested protocol for a highly efficient, one-pot, four-component synthesis of 4-aryl-3-cyano-6-methyl-2-pyridones starting from readily available ethyl acetoacetate, an aromatic aldehyde, cyanoacetamide, and ammonium acetate. We delve into the mechanistic rationale behind the reaction cascade, offer detailed step-by-step guidance for synthesis and purification, and present data on process optimization, including a comparison between conventional heating and microwave-assisted methods. This guide is intended for researchers in drug discovery and process development seeking a reliable and scalable route to this valuable class of heterocyclic compounds.

Introduction: The Significance of the 2-Pyridone Motif

The 2-pyridone heterocycle is a cornerstone in modern drug design. Its structure allows it to mimic amide, phenyl, and other aromatic systems while serving as both a hydrogen bond donor and acceptor.[2][3] This versatility, combined with favorable physicochemical properties like metabolic stability and aqueous solubility, has led to its incorporation into a wide array of therapeutic agents, including kinase inhibitors for oncology (e.g., Palbociclib, Ripretinib) and antiviral medications.[2][4]

Traditional multi-step syntheses of substituted pyridones can be time-consuming and inefficient. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, offer a superior alternative.[2] They embody the principles of green chemistry by improving atom economy, reducing waste, and saving time and energy.[5] The protocol detailed herein leverages an MCR strategy to provide direct and efficient access to highly functionalized 4-aryl-2-pyridones.

Reaction Overview and Mechanistic Insights

The synthesis proceeds via a domino cascade of reactions, where the product of one step becomes the substrate for the next in the same reaction vessel. This one-pot approach avoids the need for isolating and purifying intermediates, significantly streamlining the workflow.

General Reaction Scheme:

Plausible Reaction Mechanism:

The overall transformation is a sophisticated cascade that begins with two parallel condensation reactions, followed by a Michael addition and subsequent intramolecular cyclization and tautomerization.[6]

  • Knoevenagel Condensation: The aromatic aldehyde reacts with the active methylene group of cyanoacetamide, catalyzed by a base (in this case, ammonia from ammonium acetate or a basic catalyst like pyridine), to form an arylidene intermediate (a Knoevenagel adduct).

  • Michael Addition: Concurrently, ethyl acetoacetate reacts with ammonia to form an enamine. This enamine then acts as a Michael donor, adding to the electron-deficient Knoevenagel adduct.

  • Intramolecular Cyclization & Dehydration: The resulting Michael adduct undergoes an intramolecular cyclization via nucleophilic attack of the amino group onto the ester carbonyl. This is followed by dehydration to form the stable, aromatic 2-pyridone ring.

Reaction_Mechanism RCHO Ar-CHO (Aldehyde) Knoevenagel Knoevenagel Adduct (Arylidene) RCHO->Knoevenagel Knoevenagel Condensation EAA Ethyl Acetoacetate Enamine Enamine Intermediate EAA->Enamine Enamine Formation CA Cyanoacetamide CA->Knoevenagel Knoevenagel Condensation NH4OAc NH₄OAc (NH₃ source) NH4OAc->Enamine Enamine Formation Michael Michael Adduct Knoevenagel->Michael Michael Addition Enamine->Michael Michael Addition Cyclized Cyclized Intermediate Michael->Cyclized Intramolecular Cyclization Product 4-Aryl-2-Pyridone Cyclized->Product Dehydration/ Tautomerization

Caption: Plausible mechanism for the four-component synthesis of 4-aryl-2-pyridones.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative compound, 3-cyano-6-methyl-4-phenyl-2(1H)-pyridone.

3.1. Materials and Reagents

ReagentFormulaM.W.M/EqAmount
BenzaldehydeC₇H₆O106.121.01.06 g (10 mmol)
Ethyl AcetoacetateC₆H₁₀O₃130.141.01.30 g (10 mmol)
CyanoacetamideC₃H₄N₂O84.081.00.84 g (10 mmol)
Ammonium AcetateC₂H₇NO₂77.081.51.16 g (15 mmol)
Pyridine (Catalyst)C₅H₅N79.100.20.16 g (2 mmol)
Ethanol (Solvent)C₂H₅OH46.07-30 mL

3.2. Step-by-Step Procedure

  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), cyanoacetamide (10 mmol), and ammonium acetate (15 mmol).

    • Causality Note: Using a slight excess of ammonium acetate ensures a sufficient supply of ammonia for the reaction cascade and helps drive the equilibrium towards product formation.

  • Solvent and Catalyst Addition: Add 30 mL of absolute ethanol, followed by pyridine (2 mmol).

    • Causality Note: Ethanol is an excellent solvent for this reaction as it effectively dissolves the reactants and has a suitable boiling point for reflux conditions. Pyridine acts as a mild base to catalyze the initial Knoevenagel condensation without promoting unwanted side reactions.[7][8]

  • Reaction: Place the flask in a preheated heating mantle or oil bath and heat the mixture to reflux (approx. 78 °C). Maintain gentle reflux with continuous stirring for 4-6 hours.

    • Self-Validation: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the starting aldehyde is a key indicator of reaction progression.

  • Product Isolation: Upon completion, remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate will typically form.

  • Work-up: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with two portions of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities. The product is often of high purity at this stage. If further purification is required, recrystallize from hot ethanol or acetic acid.

  • Drying and Characterization: Dry the purified solid in a vacuum oven at 60 °C to a constant weight. Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Process Optimization and Substrate Scope

The efficiency of this one-pot synthesis can be influenced by the choice of catalyst and energy source.

4.1. Effect of Reaction Conditions

Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, often leading to dramatic reductions in reaction times and improved yields.[5][9]

MethodCatalystSolventTimeYield (%)Reference
ConventionalPyridineEthanol4-6 h54-68%[7][8]
MicrowaveNone (Solvent-free)N/A10-15 min81-91%[7]
MicrowaveK₂CO₃Ethanol15 min81-94%[10]

Causality Note: Microwave irradiation provides rapid and uniform heating throughout the reaction mixture, which can accelerate reaction rates and often leads to cleaner product profiles compared to conventional heating methods that rely on surface heat transfer.[5][10]

4.2. Substrate Scope

This protocol is robust and tolerates a wide variety of aromatic aldehydes. The electronic nature of the substituent on the aryl ring can influence the reaction rate and yield.

  • Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) on the benzaldehyde generally lead to faster reaction rates and higher yields due to the increased electrophilicity of the aldehyde carbonyl carbon, which accelerates the initial Knoevenagel condensation.

  • Electron-donating groups (e.g., -OCH₃, -CH₃, -N(CH₃)₂) may result in slightly longer reaction times but still provide good to excellent yields of the desired product.

Overall Experimental Workflow

The entire process, from setup to characterization, can be visualized as a streamlined workflow.

Sources

Application Notes and Protocols for the Purification of 4-(2,6-Difluorophenyl)-2-hydroxypyridine via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the selection of an optimal solvent system and the subsequent purification of 4-(2,6-difluorophenyl)-2-hydroxypyridine by recrystallization. The protocols outlined herein are designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic pharmaceutical intermediates. By leveraging a systematic approach to solvent screening and recrystallization process optimization, this guide aims to ensure the consistent attainment of high-purity 4-(2,6-difluorophenyl)-2-hydroxypyridine, a critical prerequisite for downstream applications.

Introduction: The Critical Role of Purity and the Principles of Recrystallization

4-(2,6-Difluorophenyl)-2-hydroxypyridine is a key intermediate in the synthesis of various pharmaceutically active compounds. The purity of this intermediate is paramount, as even trace impurities can have a significant impact on the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API).[1][2][3] Recrystallization is a robust and widely employed technique for the purification of solid organic compounds, predicated on the principle of differential solubility.[4][5] An ideal recrystallization solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a reduced temperature.[5][6] This temperature-dependent solubility differential allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the formation of highly ordered, pure crystals upon cooling, while impurities remain in the mother liquor.[4][7]

A crucial aspect of 2-hydroxypyridine derivatives is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form. This equilibrium can be influenced by the solvent environment, which in turn affects the compound's solubility and crystallization behavior. The presence of the polar hydroxyl (or keto) group and the aromatic rings suggests that a range of polar and moderately polar solvents should be investigated.

Predicting the Physicochemical Properties of 4-(2,6-Difluorophenyl)-2-hydroxypyridine

  • 2-Hydroxypyridine Moiety: This group is capable of hydrogen bonding and exhibits polar characteristics. It is known to exist in tautomeric equilibrium with 2-pyridone.

  • 2,6-Difluorophenyl Group: The fluorine atoms are highly electronegative, contributing to the overall polarity of the molecule. The phenyl ring itself provides a non-polar surface area.

Based on this analysis, 4-(2,6-difluorophenyl)-2-hydroxypyridine is anticipated to be a polar molecule with a moderate melting point. This polarity profile suggests that it will be soluble in polar protic and aprotic solvents, with decreasing solubility in less polar and non-polar solvents.

Systematic Solvent Selection Protocol

The selection of an appropriate recrystallization solvent is the most critical step in developing a successful purification protocol.[8] A systematic screening of a range of solvents with varying polarities is recommended.

Proposed Solvents for Screening

The following solvents are recommended for the initial screening, covering a broad spectrum of polarities:

  • Polar Protic: Water, Methanol, Ethanol, Isopropanol

  • Polar Aprotic: Acetone, Ethyl Acetate

  • Moderately Polar: Dichloromethane (DCM)

  • Non-Polar Aromatic: Toluene

  • Non-Polar Aliphatic: Hexanes, Heptane

Small-Scale Solubility Testing Protocol

Objective: To identify a suitable single or mixed solvent system for the recrystallization of 4-(2,6-difluorophenyl)-2-hydroxypyridine.

Materials:

  • Crude 4-(2,6-difluorophenyl)-2-hydroxypyridine

  • Test tubes (10 x 75 mm)

  • Hot plate with a water or sand bath

  • Pasteur pipettes

  • Glass stirring rods

  • The selection of solvents listed in section 3.1

Procedure:

  • Place approximately 20-30 mg of the crude compound into a series of clean, dry test tubes.

  • To each test tube, add 0.5 mL of a different solvent from the screening list at room temperature.

  • Agitate the mixture vigorously for 1-2 minutes and observe the solubility. Record your observations. A suitable solvent should not dissolve the compound at room temperature.[6]

  • If the compound is insoluble at room temperature, heat the test tube in a water or sand bath to the boiling point of the solvent.

  • Add the same solvent dropwise while heating and stirring until the solid completely dissolves. Note the approximate volume of solvent required. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-5 mL per 100 mg of compound).

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, try to induce crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal of the crude material.[9][10]

  • After cooling to room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Observe the quantity and quality of the crystals formed. A successful recrystallization will yield a significant amount of well-formed crystals.

  • Repeat this process for all the selected solvents.

Evaluating Mixed Solvent Systems

If no single solvent is found to be ideal, a mixed solvent system can be employed.[11][12][13] This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.[12]

Procedure for Mixed Solvent Screening:

  • Dissolve the crude compound in a minimal amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes turbid (cloudy).[12][13]

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly and observe crystal formation as described above.

Common miscible solvent pairs to consider are:

  • Ethanol-Water

  • Methanol-Water

  • Acetone-Water

  • Ethyl Acetate-Hexanes

  • Toluene-Hexanes

Interpreting the Results

The ideal recrystallization solvent or solvent system will exhibit the following characteristics:

  • The compound is sparingly soluble at room temperature.

  • The compound is highly soluble at the solvent's boiling point.

  • The compound crystallizes readily upon cooling.

  • The impurities are either highly soluble in the cold solvent or insoluble in the hot solvent.

The following table summarizes the expected solubility behavior and provides a template for recording experimental observations.

Solvent SystemPolarityBoiling Point (°C)Solubility at Room Temp. (Observation)Solubility at Boiling Point (Observation)Crystal Formation upon Cooling (Observation)
WaterHigh100
MethanolHigh65
EthanolHigh78
IsopropanolMedium-High82
AcetoneMedium-High56
Ethyl AcetateMedium77
DichloromethaneMedium40
TolueneLow111
HexanesLow69
Ethanol/WaterVariableVariable
Ethyl Acetate/HexanesVariableVariable

This table should be filled out based on the experimental results from the small-scale solubility tests.

Detailed Recrystallization Protocol for 4-(2,6-Difluorophenyl)-2-hydroxypyridine

This protocol assumes a suitable solvent has been identified from the screening process described in Section 3.

Materials and Equipment
  • Crude 4-(2,6-difluorophenyl)-2-hydroxypyridine

  • Optimal recrystallization solvent (pre-determined)

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with stirring capability

  • Condenser (if using a volatile solvent or for prolonged heating)

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice-water bath

  • Drying oven or vacuum desiccator

Step-by-Step Procedure
  • Dissolution: Place the crude 4-(2,6-difluorophenyl)-2-hydroxypyridine into an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. Add a small amount of the chosen recrystallization solvent, just enough to create a slurry. Heat the mixture to the boiling point of the solvent with gentle stirring.

  • Achieving Saturation: Continue to add small portions of the hot solvent until the compound just completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[10][14] If too much solvent is added, the solution will not be saturated upon cooling, and crystallization will be poor or may not occur.[10][15]

  • Hot Filtration (if necessary): If insoluble impurities are present, a hot gravity filtration should be performed. To do this, pre-heat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask. This step should be done quickly to prevent premature crystallization in the funnel.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration as described in the previous step to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11] Rushing the cooling process can lead to the precipitation of smaller, less pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[7] Using room temperature or warm solvent for washing will result in the loss of the product.

  • Drying: Dry the purified crystals thoroughly. This can be achieved by air drying on the filter funnel for a short period, followed by drying in a vacuum oven at a temperature well below the compound's melting point, or in a desiccator. The product should be dried to a constant weight.[10]

Troubleshooting Common Recrystallization Issues
  • No Crystals Form: The solution may be too dilute. Evaporate some of the solvent and allow it to cool again. Alternatively, induce crystallization by scratching the inner wall of the flask or adding a seed crystal.[9]

  • Oiling Out: The compound may be precipitating from the solution above its melting point. This can occur if the solution is too concentrated or cools too quickly. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[9][15][16]

  • Low Recovery: This is often due to using too much solvent during the dissolution step or washing the crystals with solvent that is not ice-cold.[10]

Visual Workflow for Recrystallization

The following diagram illustrates the logical workflow for the selection of a recrystallization solvent and the subsequent purification process.

Recrystallization_Workflow start Start: Crude 4-(2,6-Difluorophenyl)-2-hydroxypyridine solvent_screening Solvent Screening (Small-Scale Solubility Tests) start->solvent_screening single_solvent_path Single Solvent System solvent_screening->single_solvent_path Ideal single solvent found mixed_solvent_path Mixed Solvent System solvent_screening->mixed_solvent_path No ideal single solvent dissolution Dissolve Crude Product in Minimum Hot Solvent single_solvent_path->dissolution mixed_solvent_path->dissolution hot_filtration Hot Gravity Filtration (If Insoluble Impurities Present) dissolution->hot_filtration decolorization Decolorize with Activated Charcoal (If Colored Impurities Present) hot_filtration->decolorization Insoluble impurities removed crystallization Slow Cooling to Room Temperature (Crystal Formation) hot_filtration->crystallization No insoluble impurities decolorization->crystallization Colored impurities removed ice_bath Cool in Ice-Water Bath (Maximize Yield) crystallization->ice_bath filtration Vacuum Filtration (Isolate Crystals) ice_bath->filtration washing Wash with Ice-Cold Solvent filtration->washing drying Dry to Constant Weight washing->drying end End: Pure Crystalline Product drying->end

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 2-Benzyloxy-4-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of biaryl compounds involving pyridyl scaffolds. As Senior Application Scientists, we have curated this resource to address the specific challenges encountered when working with 2-benzyloxy-4-iodopyridine, providing not only solutions but also the underlying scientific rationale to empower your synthetic strategies.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format. We diagnose the problem and provide actionable protocols to get your reaction back on track.

Q1: My reaction has stalled or shows very low conversion to the desired product. What is the most likely cause?

A1: Catalyst Inhibition or Deactivation.

The most common issue with nitrogen-containing heterocycles like pyridine is the coordination of the pyridine nitrogen's lone pair to the palladium center.[1] This interaction can inhibit the catalyst or lead to the formation of inactive palladium complexes, effectively stopping the catalytic cycle. The 2-benzyloxy-4-iodopyridine substrate is particularly susceptible to this "2-pyridyl problem."[1]

Diagnostic Checks:

  • TLC/LC-MS Analysis: Do you see only starting materials? Is there a faint product spot alongside unreacted starting material? This points towards a catalyst issue rather than product decomposition.

  • Catalyst Appearance: Is your palladium source old or discolored? Pd(PPh₃)₄, for instance, should be a bright yellow powder; a brownish tint suggests oxidation and reduced activity.[2]

Core Solutions:

  • Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often inadequate. You must employ bulky, electron-rich phosphine ligands (Buchwald ligands) or N-Heterocyclic Carbenes (NHCs) that promote the desired catalytic steps while sterically discouraging pyridine coordination.[3][4]

  • Use a Pre-catalyst: Modern pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) form the active Pd(0) species more efficiently and reliably than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[5][6]

Q2: I'm observing a significant amount of 2-benzyloxypyridine as a byproduct. Why is my iodo-group being replaced by hydrogen?

A2: Hydrodehalogenation Side Reaction.

This byproduct results from a competitive side reaction called hydrodehalogenation, where the aryl-palladium intermediate reacts with a hydride source instead of the organoboron reagent.[7][8] The propensity for this side reaction generally follows the reactivity of the halide: I > Br > Cl.[8]

Mechanistic Cause: A palladium-hydride (Pd-H) species is the culprit. This species can form from various sources in your reaction mixture:

  • Base: Reaction of the palladium complex with bases, especially hydroxides or alkoxides.

  • Solvent: Alcohols or even trace water can act as hydride sources.[7]

  • Boronic Acid Reagent: Impurities or decomposition of the boronic acid can generate hydride sources.

Preventative Measures:

  • Choice of Base: Switch to non-hydridic bases. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally safer than hydroxides (NaOH, KOH) in this regard.[1][9]

  • Anhydrous Conditions: While many Suzuki reactions tolerate water, if dehalogenation is severe, using anhydrous solvents (e.g., dry dioxane or toluene) and reagents can minimize this pathway.[1]

  • Ligand Choice: Bulky ligands that accelerate reductive elimination (the final product-forming step) can help the desired reaction outcompete the dehalogenation pathway. SPhos and XPhos are excellent candidates.[5]

Q3: My reaction is messy, and I've isolated a significant amount of a biaryl byproduct derived from the coupling of two boronic acid molecules. What is happening?

A3: Homocoupling of the Boronic Acid.

This side reaction is the formation of a symmetrical biaryl (R-R) from your boronic acid partner (R-B(OH)₂). It is typically driven by the presence of oxygen and can be exacerbated by certain bases or elevated temperatures.[1]

Core Solutions:

  • Rigorous Degassing: Oxygen is a primary promoter of homocoupling. Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This is the most critical step to prevent this side reaction.[1] A common method is to bubble argon or nitrogen through the solvent for 20-30 minutes or to use several freeze-pump-thaw cycles.[10]

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can favor homocoupling.

  • Temperature Management: Avoid excessively high temperatures, which can accelerate boronic acid decomposition and subsequent homocoupling.[9]

Frequently Asked Questions (FAQs)
Q1: What is the optimal palladium catalyst system for the Suzuki coupling of 2-benzyloxy-4-iodopyridine?

A1: There is no single "best" catalyst for all substrates, but for this challenging electron-deficient pyridine, a high-performance system is required. We recommend moving beyond traditional catalysts like Pd(PPh₃)₄.

Catalyst SystemLigand TypeSuitability for 2-Benzyloxy-4-iodopyridineKey Considerations
Pd(OAc)₂ / SPhos or XPhosBuchwald LigandExcellent Highly active, promotes fast reductive elimination, minimizes side reactions.[5][10] Requires in-situ formation of Pd(0).
XPhos Pd G3/G4Buchwald Pre-catalystExcellent Air-stable, provides reliable and rapid initiation. Often the most effective choice for difficult couplings.[6]
Pd(dppf)Cl₂FerrocenylphosphineGood More stable than Pd(PPh₃)₄ and often effective, but may require higher temperatures than Buchwald systems.[5]
Pd(PPh₃)₄TriphenylphosphinePoor to Fair Prone to catalyst inhibition by the pyridine nitrogen. Often results in low yields or stalled reactions.[6][11]

Recommendation: Start with a Buchwald pre-catalyst like XPhos Pd G4 for the highest probability of success.

Q2: How do I select the right base and solvent for this reaction?

A2: The base and solvent work in concert to facilitate the catalytic cycle. The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[12][13][14]

BaseRecommended Solvent(s)StrengthComments
K₃PO₄ 1,4-Dioxane/H₂O (e.g., 4:1)StrongA robust and widely effective choice. The water is often crucial for dissolving the base and facilitating the catalytic cycle.[1][15]
Cs₂CO₃ 1,4-Dioxane, TolueneStrongHighly effective, especially for less reactive coupling partners. Its high solubility in organic solvents can be an advantage.[9]
K₂CO₃ Dioxane/H₂O, Toluene/EtOH/H₂OModerateA milder and often sufficient base. Good for substrates with base-sensitive functional groups.[1][8]
KF Anhydrous Dioxane or THFWeakUseful when protodeboronation of the boronic acid is a major issue.[1]

Starting Point: A combination of K₃PO₄ in 1,4-Dioxane/Water is a reliable starting point for screening.[16] The presence of water can be beneficial for dissolving the inorganic base and accelerating transmetalation.[17]

Q3: Is there a risk of cleaving the benzyl ether protecting group under Suzuki conditions?

A3: The benzyl ether is generally a robust protecting group under standard Suzuki-Miyaura conditions. However, overly harsh conditions could potentially lead to debenzylation.

Risk Factors:

  • Excessively High Temperatures: Running the reaction above 120°C for prolonged periods.

  • Strongly Protic or Acidic Conditions: While unlikely in a standard Suzuki setup, any acidic workup or conditions that could generate strong acids should be avoided.

  • Certain Palladium Catalysts: Some palladium catalysts under specific (often hydrogen-rich) conditions can catalyze debenzylation, though this is rare in Suzuki couplings.

Recommendation: Monitor your reaction by LC-MS not only for product formation but also for the appearance of byproducts corresponding to the mass of the coupled product without the benzyl group. Standard conditions (≤ 110°C) with carbonate or phosphate bases are very unlikely to cause cleavage.

Experimental Protocols & Diagrams
Optimized General Protocol for Suzuki Coupling

This protocol provides a robust starting point for the coupling of 2-benzyloxy-4-iodopyridine with a generic arylboronic acid.

Materials:

  • 2-Benzyloxy-4-iodopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G4 (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

Procedure:

  • To a dry Schlenk flask, add 2-benzyloxy-4-iodopyridine, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the XPhos Pd G4 catalyst under the inert atmosphere.

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed (typically 2-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagrams

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_A Ar-Pd(II)-I(L)₂ OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal Ar'-B(OR)₃⁻ (from Base + Ar'B(OH)₂) PdII_B Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Ar-Ar' (Product) ArI Ar-I = 2-benzyloxy-4-iodopyridine ArB Ar'B(OH)₂ = Boronic Acid Partner

Caption: The catalytic cycle for the Suzuki-Miyaura coupling.

Troubleshooting_Workflow start Low or No Yield in Suzuki Reaction check_sm Check TLC/LC-MS: Any Starting Material (SM) Left? start->check_sm sm_gone No SM Left: Reaction is complete but messy check_sm->sm_gone No sm_present Yes, SM Remaining: Reaction is stalled/incomplete check_sm->sm_present Yes side_products Identify Major Byproducts sm_gone->side_products catalyst_issue Potential Catalyst Issue sm_present->catalyst_issue dehalogenation Dehalogenation? (Check for Ar-H byproduct) catalyst_issue->dehalogenation no_dehalogenation No Dehalogenation: Likely Catalyst Inhibition dehalogenation->no_dehalogenation No fix_dehalogenation Solution: 1. Switch to K₃PO₄ or K₂CO₃ 2. Use Anhydrous Solvent 3. Accelerate with better ligand dehalogenation->fix_dehalogenation Yes fix_inhibition Solution: 1. Use Bulky Ligand (SPhos, XPhos) 2. Use Modern Pre-catalyst 3. Check Catalyst Quality no_dehalogenation->fix_inhibition homocoupling Homocoupling? (Ar'-Ar' byproduct) side_products->homocoupling protodeborylation Boronic Acid Decomposition? (Often linked to homocoupling) side_products->protodeborylation fix_homocoupling Solution: 1. Rigorously Degas Solvents 2. Control Stoichiometry (1.1-1.2 eq) 3. Avoid High Temperatures homocoupling->fix_homocoupling fix_protodeborylation Solution: 1. Use Anhydrous Conditions 2. Use Milder Base (KF, K₂CO₃) 3. Switch to Boronic Ester (Pinacol) protodeborylation->fix_protodeborylation

Caption: A workflow for troubleshooting low-yield Suzuki reactions.

References
  • BenchChem. (n.d.). Optimizing reaction conditions for Suzuki coupling of pyridyl compounds.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. (2023). Suzuki reaction.
  • Gagnon, A., & Du, C. (2010). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 12(19), 4478–4481. [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]

  • Lima, C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(8), 2216-2223. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Coupling outcomes for pyridines. Retrieved February 12, 2026, from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of organic chemistry, 77(24), 11749–11756. [Link]

  • Shields, J. D., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(44), 13193-13201. [Link]

  • Schmidt, J., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Journal of the American Chemical Society, 134(10), 4932-4941. [Link]

  • Ismayil, I., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein journal of organic chemistry, 14, 276-282. [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Retrieved February 12, 2026, from [Link]

  • Ison, E. (n.d.). Use of Base Metals in Suzuki Coupling. Green Chemistry & Catalysis. Retrieved February 12, 2026, from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 12, 2026, from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Myers Group, Harvard University. Retrieved February 12, 2026, from [Link]

  • Reddit. (2023). Problems with Suzuki coupling. r/Chempros. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Retrieved February 12, 2026, from [Link]

  • Borates Today. (2021). Boron Suzuki Coupling. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved February 12, 2026, from [Link]

  • Reddit. (2023). Struggling with Suzuki Reaction. r/Chempros. Retrieved February 12, 2026, from [Link]

  • Zhang, Y., et al. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 8(1), 101-108. [Link]

  • Vantourout, J. C., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(13), 4769-4779. [Link]

  • Christensen, M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. [Link]

  • ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Retrieved February 12, 2026, from [Link]

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved February 12, 2026, from [Link]

  • Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. [Link]

  • ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved February 12, 2026, from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved February 12, 2026, from [Link]

  • Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 17(1), 11-25. [Link]

  • ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved February 12, 2026, from [Link]

  • Gurung, S. K., et al. (2015). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic letters, 17(10), 2546–2549. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 68(11), 4302–4314. [Link]

  • Takeda, K., et al. (2019). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Organic process research & development, 23(11), 2465–2473. [Link]

  • Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved February 12, 2026, from [Link]

  • Li, J., et al. (2015). A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. RSC Advances, 5(29), 22915-22918. [Link]

Sources

Technical Support Center: Navigating Lactam-Lactim Tautomerization in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for managing lactam-lactim tautomerization during HPLC analysis. This resource is designed for researchers, analytical scientists, and drug development professionals who encounter chromatographic challenges arising from tautomeric species. Here, we move beyond simple protocols to explain the underlying chemical principles, providing you with the expertise to troubleshoot and develop robust analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is lactam-lactim tautomerism, and why is it a problem in HPLC?

Lactam-lactim tautomerism is a form of prototropic tautomerism where a proton migrates between a nitrogen and an oxygen atom within an amide functional group. The lactam form contains a carbonyl group (C=O) and an N-H bond, while the lactim form contains an imine (C=N) and a hydroxyl (O-H) group.[1][2] These two forms are distinct chemical isomers that can exist in a dynamic equilibrium in solution.

This equilibrium becomes a significant challenge in HPLC because the two tautomers often exhibit different polarities and chromatographic behaviors. Depending on the rate of interconversion relative to the chromatographic timescale, this can manifest as:

  • Peak splitting or the appearance of two distinct peaks for a single compound if the interconversion is slow.[3][4]

  • A single, broad, or distorted peak if the interconversion rate is comparable to the separation time.[5]

  • A single, sharp peak if the interconversion is extremely fast, resulting in an averaged retention behavior.

Inconsistent peak shapes and numbers compromise method robustness, accuracy, and precision, creating significant issues for quantification and regulatory compliance.[6]

Lactam_Lactim_Equilibrium cluster_Lactam Lactam Form cluster_Lactim Lactim Form Lactam R-C(=O)-NH-R' Lactim R-C(OH)=N-R' Lactam->Lactim Proton Transfer Lactim->Lactam

Caption: The dynamic equilibrium between the lactam and lactim tautomers.

Q2: What are the key factors that control the lactam-lactim equilibrium?

The position of the tautomeric equilibrium is not fixed; it is highly sensitive to environmental conditions. Understanding these factors is the first step to controlling your chromatography. The primary influences include:

  • pH: This is often the most critical factor. The pH of the mobile phase can protonate or deprotonate the molecule, stabilizing one tautomer over the other.[7][8][9] For example, acidic conditions can favor one form, while neutral or basic conditions can shift the equilibrium significantly.[3][10]

  • Solvent Polarity and Hydrogen Bonding: The solvent system can preferentially stabilize one tautomer through interactions like hydrogen bonding.[1][11] Polar protic solvents may favor the more polar lactam form, while non-polar solvents might shift the balance.

  • Temperature: Temperature affects the kinetics of interconversion.[12] Lowering the column temperature can slow down the interconversion rate, potentially "freezing" the equilibrium enough to resolve two separate, sharp peaks.[5][10] Conversely, increasing the temperature can accelerate interconversion, sometimes leading to the coalescence of two peaks into a single, averaged peak.[12][13]

  • Molecular Structure: Internal factors like aromaticity, intramolecular hydrogen bonding, and the electronic effects of substituents can strongly favor one tautomer.[1][14]

Q3: My compound shows two peaks at the start of a project, but now I only see one broad peak. What happened?

This common issue often points to a change in an uncontrolled experimental parameter. The most likely culprits are:

  • Mobile Phase pH Drift: The pH of buffered mobile phases can change over time due to the absorption of atmospheric CO₂ (for basic buffers) or degradation. Even a small pH shift can dramatically alter the tautomeric equilibrium and the rate of interconversion.

  • Inconsistent Mobile Phase Preparation: Minor variations in buffer concentration or the ratio of organic modifier to aqueous phase between batches can be sufficient to change the chromatographic profile.

  • Temperature Fluctuation: A change in the ambient laboratory temperature or inconsistent column thermostatting can alter the interconversion kinetics, leading to peak coalescence.

The key is to meticulously control the parameters identified in Q2, especially mobile phase pH.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and resolving common chromatographic issues related to lactam-lactim tautomerism.

Troubleshooting_Workflow Problem { Problem Observed|Peak Splitting, Broadening, or Drifting R.T.} CheckKinetics {Is interconversion rate... Slow, Intermediate, or Fast?} Problem->CheckKinetics Slow Slow Interconversion (Two distinct peaks) CheckKinetics->Slow Slow Intermediate Intermediate Interconversion (Single broad peak) CheckKinetics->Intermediate Intermediate Fast Fast Interconversion (Single sharp peak) CheckKinetics->Fast Fast Goal {What is the analytical goal? Resolve or Coalesce Peaks?} Slow->Goal Intermediate->Goal Resolve Goal: Resolve Tautomers Quantify each form separately Goal->Resolve Resolve Coalesce Goal: Coalesce into one peak Quantify total analyte Goal->Coalesce Coalesce ActionResolve Action: Slow down interconversion • Lower column temperature • Adjust pH/solvent to stabilize both forms Resolve->ActionResolve ActionCoalesce Action: Speed up interconversion • Increase column temperature • Adjust pH/solvent to favor one form or accelerate exchange Coalesce->ActionCoalesce Verify Verify & Validate Method ActionResolve->Verify ActionCoalesce->Verify

Caption: A logical workflow for troubleshooting tautomer-related HPLC issues.

Problem: Unstable Retention Times and/or Poor Peak Shape (Broadening, Splitting)

This is the classic symptom of an uncontrolled tautomeric equilibrium on the column. Your objective is to shift the system into a stable and reproducible state, which means either achieving complete separation of the tautomers or forcing their complete coalescence into a single peak.

Causality: The interconversion rate is on a similar timescale to the analyte's transit time through the column. As the analyte band moves, molecules are constantly switching between the two forms, which have different affinities for the stationary phase. This leads to band broadening and, in severe cases, peak splitting.

Solution Strategy 1: "Freeze" the Equilibrium to Resolve Tautomers

This approach is suitable when you need to quantify each tautomer individually or when coalescence is not achievable.

  • Step 1: Decrease Column Temperature. Lowering the temperature is the most direct way to slow the kinetics of interconversion.[10]

    • Protocol: Begin by setting the column thermostat to 10-15°C below your current method temperature (e.g., from 40°C down to 25°C). If you see improvement (sharper, better-resolved peaks), continue to decrease the temperature in 5°C increments. Be mindful that lower temperatures will increase mobile phase viscosity and backpressure.

  • Step 2: Adjust Mobile Phase pH. Find a pH where the interconversion rate is minimal. This may be a pH where both forms are neutral and stable.

    • Protocol: Screen a range of pH values (e.g., from pH 2.5 to 7.5) using appropriate buffers (formate, acetate, phosphate). Analyze the sample at each pH and observe the separation. Often, a pH range exists where separation is optimal.[3][4]

Solution Strategy 2: "Force" the Equilibrium to a Single Species or Rapid Interconversion

This is the most common and often preferred approach for routine analysis, as it yields a single, sharp peak for robust quantification.

  • Step 1: Manipulate Mobile Phase pH. This is the most powerful tool. The goal is to find a pH that overwhelmingly favors one tautomer (>99%) or a pH that catalyzes such rapid interconversion that the detector sees only the average.

    • Protocol: Perform a pH screen as described above. Look for a pH where the two peaks merge into a single, sharp peak. This often occurs at the extremes of the pH range, where one form becomes ionized and highly stabilized.[8][9]

  • Step 2: Increase Column Temperature. If a suitable pH is found but the peak is still somewhat broad, increasing the temperature can accelerate the interconversion to the point where a single sharp peak is formed.[13]

    • Protocol: Once a candidate pH is selected, try increasing the column temperature in 5-10°C increments (e.g., to 40°C, 50°C, or 60°C). Monitor for improved peak shape and ensure the analyte is stable at higher temperatures.

  • Step 3: Modify the Solvent System. The choice of organic modifier can influence the equilibrium.

    • Protocol: If using acetonitrile, try substituting methanol, or vice-versa. The different hydrogen bonding capabilities of these solvents can sometimes stabilize one tautomer or accelerate the proton transfer between them.[10][11]

ParameterEffect on Interconversion RateGoal: Resolve Tautomers (Slow Rate)Goal: Coalesce Peaks (Fast Rate)
Temperature Rate increases with temperatureDecrease Temperature (e.g., 10-25°C)Increase Temperature (e.g., 40-60°C)
pH Highly dependent on pKaFind a pH of minimum exchange (often neutral)Find a pH that catalyzes exchange (often acidic/basic)
Solvent H-bond donors/acceptors can mediateUse aprotic solvents if possibleUse protic solvents (MeOH, H₂O)

Method Development Protocols

Protocol 1: Systematic Mobile Phase pH Screening
  • Buffer Selection: Prepare a series of buffers covering a wide pH range (e.g., pH 2.5, 3.5, 4.5, 5.5, 6.5, 7.5). Use buffers with appropriate pKa values (e.g., formate for low pH, acetate for mid pH, phosphate for neutral pH). Ensure the buffer concentration is adequate (typically 10-25 mM).

  • Mobile Phase Preparation: For each pH, prepare the mobile phase with a fixed organic modifier ratio (e.g., 50:50 Acetonitrile:Buffer).

  • Equilibration: Before each run, ensure the column is thoroughly equilibrated with the new mobile phase (at least 10-15 column volumes).

  • Analysis: Inject the sample and record the chromatogram.

  • Evaluation: Compare the chromatograms. Look for trends in retention time, peak shape, and the number of peaks as a function of pH. The ideal pH will produce a single, sharp, symmetrical peak.[3][4][9]

Advanced Topics

Considerations for LC-MS Analysis

Mass spectrometry adds another layer of complexity. The conditions in the electrospray ionization (ESI) source (high voltage, desolvation gas temperature) can sometimes promote tautomer interconversion.[15][16] What appears as a single peak in the UV chromatogram might show evidence of two species in the mass spectrometer, or vice-versa. It is crucial to recognize that the gas-phase equilibrium may not reflect the solution-phase equilibrium.[16] When developing an LC-MS method, optimize the chromatographic separation first, and then adjust MS source conditions to minimize in-source conversion if it is suspected.

Chiral Separation of Tautomers

In some cases, tautomerism can occur in chiral molecules. This creates a complex scenario where you may have four species in equilibrium: the R-lactam, S-lactam, R-lactim, and S-lactim. Method development for such cases requires careful selection of a chiral stationary phase (CSP) in addition to the mobile phase and temperature optimization strategies discussed above.[17] Cyclodextrin-based CSPs have shown effectiveness in separating β-lactam enantiomers.[17]

References

  • Schiavoni, M., Castro, E. A., & Allegretti, P. E. (n.d.). Mass Spectrometry as a Tool for Studying Tautomerism. SEDICI.
  • Miyajima, N., et al. (2015). 15N and 31P NMR Insights into Lactam–Lactim Tautomerism Activity Using cyclo-μ-Imidopolyphosphates. Inorganic Chemistry, 54(19), 9536-9543.
  • ResearchGate. (n.d.). Lactim–lactam tautomerism is favoured over enol–keto tautomerism in 2-hydroxy-5-(4-fluorophenyl)nicotinic acid: Experimental and quantum chemical approach | Request PDF.
  • ResearchGate. (n.d.). (PDF) Tautomeric Equilibria Studies by Mass Spectrometry.
  • Miyajima, N., et al. (2015). (15)N and (31)
  • Peng, C. S., & Tokmakoff, A. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PMC.
  • (n.d.). Mass spectral study of the occurrence of tautomeric forms of selected enaminones.
  • Huc, I., et al. (1998). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. The Ivan Huc Group.
  • Bharatam, P. V., et al. (2023). What impact does tautomerism have on drug discovery and development? PMC - NIH.
  • S.B., P., & M.N., A. (2014). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Journal of Chemical Sciences, 126(1), 213-225.
  • Chromatography Forum. (2005).
  • ResearchGate. (n.d.).
  • Peng, C. S., & Tokmakoff, A. (2017). Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. PNAS.
  • Peng, C. S., & Tokmakoff, A. (2012). Identi fi cation of Lactam − Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2 D IR Spectroscopy. Semantic Scholar.
  • ResearchGate. (n.d.).
  • Chromatography Forum. (2007). Keto-enol tautomerism.
  • ResearchGate. (n.d.). Reversed Phase Chromatographic Separation and Isolation of Tautomers of Naphthoquinoneoximes by HPLC. Effect of pH of Mobile Phase on Separation of 3-Chloro-2-Hydroxy-4-Naphthoquinone-1-Oxime.
  • ResearchGate. (n.d.). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography: Antiproliferative activity and DFT studies | Request PDF.
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2023).
  • ResearchGate. (n.d.). (PDF)
  • Allen Overseas. (n.d.). Tautomerism- Definition, Concept, Conditions and Types.
  • SpringerLink. (n.d.). Studying Gas-Phase Interconversion of Tautomers Using Differential Mobility Spectrometry.
  • Peng, C. S., & Tokmakoff, A. (2017). Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. NIH.
  • Chromatography Online. (n.d.). Tautomer Interconversion of 2,4-Pentanedione During Gas Chromatography on an Oxidized Cyano-Modified Capillary Column.
  • Chromatography Forum. (2013). HPLC method development for aldehydes and ketones.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ACS Publications. (n.d.). Synthesis of 3,5-Disubstituted-(1H-) and (2H-)
  • MDPI. (n.d.). Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)
  • Cengage. (n.d.). Introduction to Spectroscopy.
  • PubMed. (2014). Experimental and theoretical study of racemization, stability and tautomerism of vitamin C stereoisomers.
  • YouTube. (2020). Tautomerism; Types & Stability of Tautomers.
  • ResearchGate. (2012).
  • Chemistry Stack Exchange. (2017).
  • PubMed. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy.
  • Waters Corporation. (n.d.). SEPARATION OF DIFFERENT TAUTOMERIC FORMS OF A PRECURSOR ION BY A CYCLIC ION MOBILITY SYSTEM.

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹⁹F NMR Characterization of 4-(2,6-Difluorophenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic features of 4-(2,6-Difluorophenyl)-2-hydroxypyridine. Moving beyond a simple data report, we will explore the underlying principles that dictate the observed spectral characteristics, compare its spectroscopic signature to related structural analogues, and provide a robust experimental protocol for acquiring high-fidelity data. This document is intended for researchers in synthetic chemistry, medicinal chemistry, and materials science who rely on precise structural elucidation.

Foundational Insight: The Tautomeric Equilibrium

A critical consideration for any 2-hydroxypyridine derivative is its existence in a tautomeric equilibrium with the corresponding 2-pyridone form.[1][2] This equilibrium is not a trivial academic point; it fundamentally defines the molecule's structure in solution and, consequently, its NMR spectrum. The position of this equilibrium is highly sensitive to the solvent environment. Non-polar solvents tend to favor the 2-hydroxypyridine tautomer, whereas polar solvents, through hydrogen bonding and dipole interactions, strongly favor the 2-pyridone form.[3][4][5]

Given that most NMR studies are conducted in polar aprotic solvents like DMSO-d₆ or CDCl₃ for solubility and signal resolution, our analysis will proceed with the assumption that the 2-pyridone tautomer, 4-(2,6-Difluorophenyl)-1H-pyridin-2-one , is the predominant species observed. The presence of the alternative tautomer would manifest as a separate, minor set of signals.

G cluster_0 4-(2,6-Difluorophenyl)-2-hydroxypyridine (Enol Tautomer) cluster_1 4-(2,6-Difluorophenyl)-1H-pyridin-2-one (Keto Tautomer - Dominant in Polar Solvents) T1 T1 T2 T2 T1->T2 Tautomerization

Caption: Tautomeric equilibrium of the title compound.

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum provides a detailed map of the hydrogen environments within the molecule. For clarity, the following atom numbering scheme will be used for the dominant 2-pyridone tautomer.

G mol mol

Caption: Atom numbering for NMR assignments.

Based on this structure, we anticipate signals arising from three distinct regions: the pyridone ring protons, the difluorophenyl ring protons, and the exchangeable N-H proton.

Pyridone Ring System (δ 6.0 - 8.0 ppm)

The protons on the 2-pyridone ring exhibit characteristic shifts and couplings. Unlike fully aromatic pyridine, the 2-pyridone ring has reduced aromatic character, which influences the chemical shifts.[6]

  • H5 (δ ≈ 6.2-6.5 ppm): This proton is expected to appear as a doublet of doublets (dd). It is coupled to both H3 (a four-bond coupling, ⁴J ≈ 1.5-2.5 Hz) and H6 (a three-bond coupling, ³J ≈ 6.5-7.5 Hz).

  • H3 (δ ≈ 6.3-6.6 ppm): This proton, adjacent to the carbon bearing the phenyl group, should appear as a doublet (d), split only by the long-range coupling to H5 (⁴J ≈ 1.5-2.5 Hz). Its proximity to the twisted phenyl ring may influence its precise chemical shift.

  • H6 (δ ≈ 7.5-7.8 ppm): Typically the most downfield of the pyridone protons, H6 is adjacent to the electronegative nitrogen atom. It will appear as a doublet (d), coupled to H5 with a typical vicinal coupling constant (³J ≈ 6.5-7.5 Hz).

Difluorophenyl Ring System (δ 7.0 - 7.6 ppm)

The signals for the 2,6-difluorophenyl group are dictated by both H-H and H-F coupling.

  • H4' (δ ≈ 7.1-7.3 ppm): The proton at the para position is flanked by two meta protons (H3' and H5'). It will therefore appear as a triplet (t) due to coupling with these two equivalent protons (³J(H4',H3') ≈ ³J(H4',H5') ≈ 8.0-9.0 Hz).

  • H3' and H5' (δ ≈ 7.4-7.6 ppm): These two chemically equivalent protons are coupled to H4' (³J ≈ 8.0-9.0 Hz) and to the adjacent fluorine atoms (F2' and F6'). This results in a complex multiplet, often appearing as a triplet of doublets (td) or a complex multiplet. The ortho H-F coupling (³J(H,F)) is typically in the range of 6-10 Hz.

Exchangeable Proton (N-H)
  • N1-H (δ ≈ 10.0 - 13.0 ppm): In a solvent like DMSO-d₆, the N-H proton of the pyridone is expected to be a broad singlet at a significantly downfield chemical shift due to hydrogen bonding with the solvent.[7] Its chemical shift is highly dependent on concentration, temperature, and residual water content.[8] In solvents like D₂O or CD₃OD, this proton would exchange with deuterium and become invisible.[8]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Assignment
≈ 11.5br s-N1-H
≈ 7.6d³J(H6,H5) ≈ 7.0H6
≈ 7.5m³J(H,H) ≈ 8.5, ³J(H,F) ≈ 8.0H3', H5'
≈ 7.2t³J(H,H) ≈ 8.5H4'
≈ 6.4d⁴J(H3,H5) ≈ 2.0H3
≈ 6.3dd³J(H5,H6) ≈ 7.0, ⁴J(H5,H3) ≈ 2.0H5

Analysis of the ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion.[9]

For 4-(2,6-Difluorophenyl)-1H-pyridin-2-one, the two fluorine atoms are chemically equivalent due to free rotation around the C4-C1' single bond. Therefore, a single resonance is expected in the ¹⁹F NMR spectrum.

  • Chemical Shift (δ ≈ -105 to -115 ppm): The chemical shift for fluorine atoms on a benzene ring is sensitive to the electronic nature of the other substituents. The pyridone group is moderately electron-withdrawing, which would influence the shielding of the fluorine nuclei. The expected range is typical for fluorine atoms ortho to a substituent on an aromatic ring.

  • Multiplicity: In a standard proton-coupled ¹⁹F spectrum, this signal will be split by the adjacent ortho protons (H3' and H5'). Since these two protons are equivalent, the ¹⁹F signal should appear as a triplet (t) . The coupling constant, ³J(F,H), is expected to be in the range of 6-10 Hz.

  • Proton-Decoupled {¹H}¹⁹F Spectrum: To confirm the assignment and simplify the spectrum, a proton-decoupled experiment can be performed. In this experiment, the triplet would collapse into a singlet (s) .

Table 2: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)
Spectrum TypeChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Proton-Coupled≈ -110t³J(F,H) ≈ 8.0F2', F6'
Proton-Decoupled≈ -110s-F2', F6'

Comparative Analysis: Highlighting Key Structural Features

Comparing the expected spectra to simpler analogues provides invaluable context and reinforces our assignments.

  • vs. 2-Pyridone: The most obvious difference is the absence of the H4 signal in our target molecule, which is replaced by the complex multiplet of the difluorophenyl group. The chemical shifts of the remaining pyridone protons (H3, H5, H6) will also be slightly altered due to the electronic influence of the C4-substituent.

  • vs. 2,6-Difluorotoluene: This comparison helps to isolate the effect of the pyridone moiety on the difluorophenyl ring. The chemical shifts of the aromatic protons (H3', H4', H5') and the fluorine atoms in our target molecule will differ from those in 2,6-difluorotoluene, reflecting the change from a methyl group to the larger, more electronically complex pyridone substituent.

  • vs. 4-Phenyl-2-pyridone: This is the most direct comparison. The introduction of the two ortho-fluorine atoms in our title compound is expected to cause a significant downfield shift in the ¹⁹F spectrum. Furthermore, the steric hindrance imposed by the ortho-fluorines may force the phenyl and pyridone rings to adopt a more twisted conformation. This reduced conjugation could lead to upfield shifts for the protons on both rings compared to the more planar 4-phenyl-2-pyridone. The most dramatic difference, of course, is the presence of the strong ³J(H,F) couplings in the ¹H spectrum and the appearance of the triplet in the ¹⁹F spectrum.

G cluster_H ¹H NMR Spectrum cluster_F ¹⁹F NMR Spectrum H_Pyridone Pyridone Protons (H3, H5, H6) Distinct dd, d, d pattern H_Phenyl Difluorophenyl Protons (H3', H4', H5') Multiplet & Triplet Shows ³J(H,F) coupling F_Coupling Triplet Multiplicity Due to coupling with H3' & H5' H_Phenyl->F_Coupling ³J(H,F) ~8 Hz H_NH N-H Proton Broad, downfield singlet F_Signal Single Resonance (F2', F6' are equivalent) F_Decoupled Collapses to Singlet In {¹H} decoupled spectrum

Caption: Key correlative features in the ¹H and ¹⁹F NMR spectra.

Experimental Protocol for Data Acquisition

This protocol outlines the steps for acquiring high-quality NMR data for 4-(2,6-Difluorophenyl)-2-hydroxypyridine.

G prep 1. Sample Preparation ~15 mg in 0.6 mL DMSO-d₆ Add TMS as internal standard h1 2. ¹H NMR Acquisition (500 MHz) Spectral Width: -2 to 16 ppm Scans: 16 Relaxation Delay (d1): 5 s prep->h1 f19 3. ¹⁹F NMR Acquisition (470 MHz) Spectral Width: -80 to -140 ppm Scans: 64 Relaxation Delay (d1): 2 s h1->f19 f19_dec 4. {¹H}¹⁹F NMR Acquisition Repeat step 3 with proton decoupling f19->f19_dec proc 5. Data Processing Fourier Transform Phase & Baseline Correction Reference spectra (TMS δ 0.00, CFCl₃ δ 0.00) f19_dec->proc

Caption: Standard workflow for NMR data acquisition and processing.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the purified compound.

    • Dissolve the sample in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference for the ¹H spectrum (δ = 0.00 ppm).

  • ¹H NMR Data Acquisition:

    • Use a spectrometer operating at a frequency of at least 400 MHz (500 MHz preferred for better resolution).

    • Set the spectral width to cover a range from -2 to 16 ppm to ensure all signals, including the broad N-H proton, are captured.

    • Acquire data using a standard single-pulse experiment with a 90° pulse angle.

    • Set the relaxation delay (d1) to 5 seconds to allow for full relaxation of all protons, ensuring accurate integration.

    • Accumulate at least 16 scans to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Data Acquisition:

    • Tune the probe to the appropriate ¹⁹F frequency (e.g., 470 MHz on a 500 MHz instrument).

    • Use an external reference standard, such as CFCl₃ (δ = 0.00 ppm), for chemical shift calibration.[10]

    • Set the spectral width to encompass the expected region for fluoroaromatic compounds (e.g., -80 to -140 ppm).

    • Acquire a standard proton-coupled ¹⁹F spectrum. A relaxation delay of 2 seconds is typically sufficient. Accumulate at least 64 scans.

    • Acquire a second spectrum using broad-band proton decoupling ({¹H}¹⁹F) to simplify the fluorine signal to a singlet and confirm the H-F coupling.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase correction and baseline correction on all spectra.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Calibrate the ¹⁹F spectrum relative to the external standard.

    • Integrate all signals and analyze the chemical shifts, multiplicities, and coupling constants.

    • For unambiguous assignments, consider performing 2D NMR experiments such as COSY, HSQC, and HMBC.

References

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PMC. [Link]

  • 2-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]

  • Hydroxyl Groups in NMR. Reddit. [Link]

  • 2-Pyridone. Wikipedia. [Link]

  • Table 1 . 1 H-NMR spectra of pyridones I. ResearchGate. [Link]

  • Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. ACS Publications. [Link]

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]

  • NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. Springer. [Link]

  • Studies of Aromaticity by Nuclear Magnetic Resonance Spectroscopy. Part I. 2-Pyridones and Related Systems. RSC Publishing. [Link]

  • Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • Infrared Assisted Production of 3,4-Dihydro-2(1H)-pyridones in Solvent-Free Conditions. MDPI. [Link]

  • 19Flourine NMR. University of Ottawa. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • 19F Chemical Shifts and Coupling Constants. UC Santa Barbara. [Link]

  • Coupling of Protons with Fluorine. ResearchGate. [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 4-(2,6-Difluorophenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 4-(2,6-Difluorophenyl)-2-hydroxypyridine Chemical Class: Fluorinated Heterocycle / Pharmaceutical Intermediate Primary Disposal Directive: Segregated Halogenated Waste

This guide outlines the critical disposal and handling protocols for 4-(2,6-Difluorophenyl)-2-hydroxypyridine. As a senior application scientist, I emphasize that the presence of the 2,6-difluorophenyl moiety dictates the disposal pathway. Fluorinated compounds release corrosive hydrofluoric acid (HF) upon combustion; therefore, they strictly cannot be combined with standard non-halogenated organic waste streams.

Chemical & Physical Profile

Understanding the physical state is the first step in proper containment.

PropertyDescriptionOperational Implication
Structure Pyridine ring with -OH and Difluorophenyl groupHalogenated: Must be incinerated in specialized facilities with scrubbers.
Physical State Solid (Crystalline Powder)Dust inhalation hazard; requires particulate respirator (N95/P100) during weighing.
Tautomerism Exists in equilibrium (2-pyridone form)May exhibit poor solubility in non-polar solvents; use DMSO or Methanol for cleaning.
Bioactivity Presumed Bioactive (Kinase Inhibitor Scaffold)Treat as Potent Compound . Double-glove and use containment hoods.

Waste Characterization & Segregation Strategy

The integrity of your laboratory's waste stream depends on strict segregation. Mixing this compound with non-halogenated solvents is a critical compliance violation (RCRA) and a safety hazard for downstream disposal facilities.

The "Why" Behind the Protocol
  • Halogen Content: The two fluorine atoms on the phenyl ring classify this as Halogenated Waste .

  • Incineration Physics: Standard incineration of non-halogenated waste occurs at lower temperatures. If fluorinated compounds enter this stream, they generate HF gas, which corrodes incinerator linings and bypasses standard filtration.

  • Self-Validating System: Your waste tag must explicitly state "Fluorinated Organic" to trigger the correct downstream treatment (high-temperature incineration with caustic scrubbing).

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Substance

Use this protocol for expired stocks, synthesis byproducts, or spill cleanup residues.

  • PPE Verification: Nitrile gloves (double layer recommended), lab coat, safety glasses, and N95 respirator if outside a fume hood.

  • Primary Containment: Transfer the solid material into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

    • Note: Do not use glass for primary waste containment if avoidable to prevent breakage during transport.

  • Secondary Containment: Place the sealed primary container into the designated Solid Hazardous Waste drum.

  • Labeling:

    • Chemical Name: "4-(2,6-Difluorophenyl)-2-hydroxypyridine"

    • Constituents: "Solid, Toxic, Halogenated"

    • Hazard Checkbox: [x] Toxic [x] Irritant

Scenario B: Disposal of Solutions (Reaction Mixtures/Mother Liquors)

Use this protocol for HPLC waste, reaction filtrates, or cleaning rinsates.

  • Solvent Assessment: Determine the primary solvent (e.g., DCM, Methanol, DMSO).

  • Segregation:

    • IF dissolved in DCM/Chloroform: Pour into Halogenated Solvent Waste .

    • IF dissolved in Methanol/Acetone: STILL pour into Halogenated Solvent Waste .

    • Critical Rule: Once a halogenated solute (this compound) is added to a non-halogenated solvent, the entire volume is classified as halogenated waste.

  • Rinsing Glassware:

    • Triple rinse contaminated glassware with a polar solvent (Methanol or Acetone).

    • Collect all rinsates into the Halogenated Waste container.

    • Do not pour rinsates down the drain.

Scenario C: Spill Management (Immediate Action)
  • Isolate: Evacuate the immediate area if dust is airborne.

  • Dampen: Cover the spill with a solvent-dampened pad (Methanol) to prevent dust generation.

  • Collect: Scoop material into the Solid Waste container.

  • Decontaminate: Wash the surface with mild detergent and water; collect all cleaning materials as hazardous waste.

Visualizing the Workflow

The following diagram illustrates the decision logic for disposing of 4-(2,6-Difluorophenyl)-2-hydroxypyridine. This workflow ensures compliance with EPA guidelines regarding halogenated organics.

DisposalWorkflow Start Waste Generation: 4-(2,6-Difluorophenyl)-2-hydroxypyridine StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Powder/Residue LiquidWaste Liquid/Solution Waste StateCheck->LiquidWaste Reaction Mix/Rinsate ContainerSolid Double Bag or HDPE Jar SolidWaste->ContainerSolid LabelSolid Label: 'Solid Toxic - Halogenated' ContainerSolid->LabelSolid Pickup EHS Pickup / Incineration LabelSolid->Pickup SolventCheck Is Solvent Halogenated? LiquidWaste->SolventCheck HaloStream Halogenated Waste Carboy (Red Can) SolventCheck->HaloStream Yes (e.g., DCM) SolventCheck->HaloStream No (e.g., MeOH) *Contaminated by Solute* FinalCheck Final Verification: Tag lists 'Fluorinated' HaloStream->FinalCheck FinalCheck->Pickup

Figure 1: Decision logic for the segregation of fluorinated pyridine derivatives. Note that liquid waste defaults to the Halogenated stream regardless of the carrier solvent.

Regulatory & Compliance Context

This protocol is grounded in the Resource Conservation and Recovery Act (RCRA) standards for hazardous waste management.

  • P-List vs. U-List: While this specific intermediate may not be explicitly listed on the EPA P-list (acutely hazardous) or U-list (toxic), it must be managed under the "Characteristic of Toxicity" due to the fluorinated pyridine structure and lack of specific toxicological data.

  • Cradle-to-Grave: As the generator, you are responsible for the waste until it is destroyed. Proper labeling (identifying the Fluorine content) ensures the incineration facility uses the correct scrubbers, preventing regulatory fines and environmental damage.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. EPA.gov. [Link]

  • PubChem. (n.d.). Compound Summary: Fluorinated Pyridines. National Library of Medicine. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.